Risedronate cyclic dimer
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C14H18N2O12P4 |
|---|---|
Molecular Weight |
530.19 g/mol |
IUPAC Name |
[2,5-dihydroxy-2,5-dioxo-6-phosphono-3,6-bis(pyridin-3-ylmethyl)-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl]phosphonic acid |
InChI |
InChI=1S/C14H18N2O12P4/c17-29(18,19)13(7-11-3-1-5-15-9-11)27-32(25,26)14(30(20,21)22,28-31(13,23)24)8-12-4-2-6-16-10-12/h1-6,9-10H,7-8H2,(H,23,24)(H,25,26)(H2,17,18,19)(H2,20,21,22) |
InChI Key |
SEZUEFYYUDYBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2(OP(=O)(C(OP2(=O)O)(CC3=CN=CC=C3)P(=O)(O)O)O)P(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Risedronate Cyclic Dimer Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronate, a third-generation bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption, widely prescribed for the treatment and prevention of osteoporosis and other bone disorders. The stability of the risedronate molecule is a critical factor in its pharmaceutical formulation and efficacy. During synthesis, formulation, and storage, risedronate can undergo degradation to form various impurities. One such critical impurity is the risedronate cyclic dimer, also identified in pharmacopeias as Risedronate EP Impurity A or Risedronate Related Compound B. The formation of this dimer is indicative of product degradation and is closely monitored to ensure the safety and potency of the final drug product.
This technical guide provides an in-depth exploration of the formation mechanism of the this compound. It consolidates available information on its synthesis, characterization, and the factors influencing its formation, presented in a format tailored for researchers, scientists, and drug development professionals.
This compound: Structure and Identification
The this compound is a complex molecule formed from the intermolecular condensation of two risedronate molecules. Its chemical structure features a central 1,4,2λ⁵,5λ⁵-dioxadiphosphinane ring.
Chemical Name: [2,5-dihydroxy-2,5-dioxo-6-phosphono-3,6-bis(pyridin-3-ylmethyl)-1,4,2λ⁵,5λ⁵-dioxadiphosphinan-3-yl]phosphonic acid
Molecular Formula: C₁₄H₁₈N₂O₁₂P₄
CAS Number: 1486617-90-6
The structural elucidation of this impurity is typically achieved through a combination of advanced analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed information about its molecular weight and the connectivity of its atoms.
Proposed Mechanism of Cyclic Dimer Formation
The precise mechanism for the formation of the this compound is not extensively detailed in publicly available literature. However, based on the principles of phosphonate chemistry and the conditions known to promote risedronate degradation (e.g., heat and humidity), a plausible mechanism involving intermolecular condensation can be proposed. The reaction is likely acid or base-catalyzed and proceeds through the formation of a pyrophosphate-like intermediate.
The key steps are hypothesized to be:
-
Activation of a Phosphonate Group: Under thermal stress or in the presence of an acid or base catalyst, a phosphonate group on a risedronate molecule is activated, making it more susceptible to nucleophilic attack. This could involve protonation or deprotonation of the phosphonate hydroxyl groups.
-
Nucleophilic Attack: A phosphonate group from a second risedronate molecule acts as a nucleophile, attacking the activated phosphorus atom of the first molecule.
-
Formation of a Linear Dimer Intermediate: This intermolecular reaction results in the formation of a linear dimer linked by a P-O-P (pyrophosphate-like) bond.
-
Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by a phosphonate group on the other end of the linear dimer onto the corresponding activated phosphorus atom leads to the formation of the stable six-membered dioxadiphosphinane ring.
-
Dehydration: The condensation reactions are accompanied by the elimination of water molecules.
The overall process represents a dehydration-driven dimerization and cyclization.
Factors Influencing Dimer Formation
Several factors can influence the rate and extent of this compound formation:
-
Temperature: Elevated temperatures are a primary driver of degradation. Thermal stress provides the activation energy required for the condensation reaction to occur. Studies have indicated that the thermal degradation of risedronate can begin at temperatures as low as 100°C.
-
pH: The pH of the environment can catalyze the reaction. Both acidic and basic conditions can facilitate the activation of the phosphonate groups, promoting nucleophilic attack.
-
Moisture: The presence of water can play a dual role. While it is a product of the condensation reaction, its presence in a formulation can facilitate the hydrolytic degradation of risedronate, which may be a competing or preceding step to dimerization. Conversely, in a solid-state reaction, the removal of water can drive the equilibrium towards dimer formation.
-
Excipients: Interactions with excipients in a pharmaceutical formulation can potentially influence the stability of risedronate and the rate of dimer formation.
Quantitative Data Summary
The following tables summarize typical quantitative data that would be generated during the analysis of risedronate and its cyclic dimer impurity. Please note that specific values can vary depending on the experimental conditions.
Table 1: Typical Analytical Parameters for Risedronate and its Cyclic Dimer
| Parameter | Risedronate | This compound |
| Molecular Formula | C₇H₁₁NO₇P₂ | C₁₄H₁₈N₂O₁₂P₄ |
| Molecular Weight | 283.11 g/mol | 530.19 g/mol |
| Appearance | White to off-white crystalline powder | - |
| Typical HPLC Retention Time | Varies with method | Typically longer than risedronate |
| Mass Spec (m/z) | [M+H]⁺ = 284.0 | [M+H]⁺ = 531.0 |
Table 2: Example Forced Degradation Study Conditions and Expected Observations
| Stress Condition | Reagents and Conditions | Expected Observation |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Potential for minor degradation, dimer formation possible. |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 24h | Significant degradation, potential for dimer and other products. |
| Oxidative | 3% H₂O₂, RT, 24h | Minimal degradation expected. |
| Thermal | 105°C, 48h | Dimer formation is a likely degradation pathway. |
| Photolytic | ICH Q1B conditions | Risedronate is generally stable to light. |
Experimental Protocols
Detailed experimental protocols are crucial for studying the formation of the this compound. Below are generalized methodologies for key experiments.
Protocol 1: Forced Degradation Study of Risedronate
Objective: To generate the this compound and other degradation products under various stress conditions to understand the degradation pathways.
Materials:
-
Risedronate sodium
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
HPLC grade acetonitrile and other solvents
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare stock solutions of risedronate sodium in high-purity water at a concentration of approximately 1 mg/mL.
-
Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours and then dilute for analysis.
-
Thermal Degradation (Solid State): Place a known amount of solid risedronate sodium in a petri dish and expose it to a temperature of 105°C in a thermostatic oven for 48 hours. Dissolve the stressed sample in a suitable solvent for analysis.
-
Thermal Degradation (Solution): Heat an aliquot of the stock solution at 80°C for 24 hours. Cool and dilute for analysis.
-
Photolytic Degradation: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
Protocol 2: Isolation and Characterization of the this compound
Objective: To isolate the cyclic dimer from a stressed sample and confirm its structure.
Materials:
-
Stressed risedronate sample containing the dimer (from Protocol 1)
-
Preparative HPLC system
-
Lyophilizer
-
NMR spectrometer
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Isolation: Inject the stressed sample onto a preparative HPLC column using a method developed to resolve the dimer from risedronate and other impurities. Collect the fraction corresponding to the dimer peak.
-
Purification: Pool the collected fractions and remove the solvent, for example, by lyophilization, to obtain the isolated dimer as a solid.
-
Mass Spectrometry: Dissolve a small amount of the isolated solid in a suitable solvent and analyze by high-resolution mass spectrometry to confirm the molecular weight and obtain the exact mass, which helps in confirming the elemental composition.
-
NMR Spectroscopy: Dissolve a sufficient amount of the isolated dimer in a suitable deuterated solvent (e.g., D₂O) and acquire ¹H, ¹³C, and ³¹P NMR spectra. The NMR data will provide detailed structural information, including the connectivity of atoms and the chemical environment of the phosphorus atoms in the cyclic structure.
Visualizations
The following diagrams, created using the DOT language, illustrate the proposed reaction pathway and a typical experimental workflow.
Unraveling the Synthesis and Isolation of Risedronate Cyclic Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and isolation of impurities and related compounds are critical aspects of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Risedronate, a bisphosphonate used in the treatment of osteoporosis, is known to have several related compounds, among which the Risedronate Cyclic Dimer presents a unique synthetic and analytical challenge. This technical guide provides an in-depth overview of the available knowledge on the synthesis and isolation of this specific impurity.
Understanding this compound
This compound, identified as a process impurity and potential degradation product of risedronate, is a molecule of significant interest in quality control and process optimization. It is officially recognized in pharmacopeias, designated as Risedronate EP Impurity A and Risedronate USP Related Compound B.
| Identifier | Value |
| Chemical Name | [(3RS,6RS and 3R,6S-meso)-2,5-dihydroxy-2,5-dioxo-3,6-bis[(pyridin-3-yl)methyl]-1,4,2λ5,5λ5-dioxadiphosphinane-3,6-diyl]bis(phosphonic acid) |
| CAS Number | 1486617-90-6[1] |
| Molecular Formula | C14H18N2O12P4[1] |
| Molecular Weight | 530.2 g/mol [1] |
Synthesis and Formation Pathway
Detailed experimental protocols for the deliberate synthesis of this compound are not extensively documented in publicly available literature. Its formation is primarily understood as a byproduct of the risedronate synthesis process or as a degradation product under specific stress conditions.
The likely pathway for the formation of the cyclic dimer involves the intermolecular condensation of two molecules of risedronate. This reaction is conceptually a dehydration process, where two phosphonate groups from separate risedronate molecules react to form a diphosphonate linkage, resulting in a cyclic structure.
Caption: Putative formation of this compound via intermolecular condensation.
Forced degradation studies are instrumental in understanding the conditions that may lead to the formation of such impurities. These studies involve subjecting the API to stress conditions more severe than accelerated stability testing, such as high temperatures, extreme pH, oxidation, and photolysis.[2][3][4] While specific data on the formation of the this compound under these conditions is not detailed in the reviewed literature, thermal stress is a plausible factor contributing to its generation.
Isolation and Purification
The isolation and purification of the this compound from a mixture containing risedronate and other related compounds necessitate advanced chromatographic techniques. Given the polar and ionic nature of bisphosphonates, ion chromatography and hydrophilic interaction liquid chromatography (HILIC) are particularly effective.
Experimental Protocol: Ion Chromatography for Separation of Risedronate and Related Compounds
This protocol is adapted from established USP methods for the analysis of risedronate and its impurities and can be optimized for the isolation of the cyclic dimer.
1. Materials and Reagents:
-
Risedronate sodium reference standard and sample containing the cyclic dimer impurity.
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt
-
Sodium hydroxide (NaOH)
-
Deionized water, HPLC grade
-
Acetonitrile, HPLC grade
2. Chromatographic System:
-
HPLC System: An inert HPLC system is recommended to prevent chelation of the phosphonate groups with metal components of the system.
-
Column: A high-capacity, anion-exchange column, such as a Dionex IonPac™ AS7 (4 x 250 mm), is suitable for separating polyvalent anions like bisphosphonates.
-
Detector: UV detector set at 263 nm.
3. Mobile Phase Preparation:
-
Prepare a 4.8 mM EDTA solution by dissolving the appropriate amount of disodium EDTA in deionized water.
-
Adjust the pH of the mobile phase to 9.5 ± 0.1 with a 5 M NaOH solution.
-
Filter and degas the mobile phase before use.
4. Sample Preparation:
-
Dissolve the sample containing risedronate and the cyclic dimer in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 263 nm |
6. Isolation Procedure:
-
Perform multiple injections of the sample onto the chromatographic system.
-
Collect the fraction corresponding to the retention time of the this compound. The retention time will need to be determined based on a reference standard or by characterization of the eluted peaks.
-
Pool the collected fractions.
-
The solvent can be removed under vacuum to yield the isolated compound.
Caption: General workflow for the isolation of this compound.
Characterization
Once isolated, the structure and purity of the this compound must be confirmed using various analytical techniques. These include:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To elucidate the chemical structure and confirm the cyclic nature and the phosphonate linkages.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound.
Conclusion
References
Risedronate Cyclic Dimer: A Technical Guide to Identification and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Risedronate cyclic dimer, a known impurity of the active pharmaceutical ingredient (API) Risedronate. This document details its identification, chemical properties, and recommended analytical methodologies for its detection and quantification.
Introduction to Risedronate and its Cyclic Dimer
Risedronate is a pyridinyl bisphosphonate used to treat and prevent osteoporosis and Paget's disease of the bone. During the synthesis and storage of Risedronate, various related substances and degradation products can form. One such impurity is the this compound. Due to the potential impact of impurities on the safety and efficacy of the final drug product, rigorous analytical control is essential.
The this compound is recognized as a significant impurity and is listed in the European Pharmacopoeia (EP) as "Risedronate Impurity A".
Identification and Chemical Properties
The this compound is a well-characterized compound, and reference standards are commercially available. Its identity has been confirmed through various spectroscopic and spectrometric techniques.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | (2,5-Dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) |
| Synonyms | Risedronate EP Impurity A, Risedronate Related Compound B |
| CAS Number | 1486617-90-6 |
| Molecular Formula | C₁₄H₁₈N₂O₁₂P₄ |
| Molecular Weight | 530.19 g/mol |
| Pharmacopoeial Listing | European Pharmacopoeia (Monograph 2572) |
Experimental Protocols for Identification and Quantification
While the official detailed analytical procedure from the European Pharmacopoeia is not publicly available, a robust analytical method for the identification and quantification of the this compound can be developed based on established techniques for the analysis of bisphosphonates and their impurities. A combination of High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD), is recommended.
General Analytical Workflow
The following diagram outlines a general workflow for the identification and quantification of the this compound in a drug substance or product.
Recommended HPLC-MS Method
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Mass Spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A mixed-mode reversed-phase/anion-exchange column is often suitable for bisphosphonate analysis.
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic modifier concentration.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: ESI negative.
-
Scan Mode: Full scan for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
System Suitability: The system suitability should be established by injecting a solution of the this compound reference standard and the Risedronate API to ensure adequate resolution, peak shape, and sensitivity.
Formation and Control
The this compound is a potential process-related impurity and degradation product. Its formation can be influenced by factors such as temperature, pH, and the presence of other reactive species during the synthesis and storage of Risedronate.
The following diagram illustrates the logical relationship between Risedronate and its cyclic dimer impurity.
The Emergence of a Risedronate Impurity: A Technical Overview of the Cyclic Dimer
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the complete characterization of an active pharmaceutical ingredient (API) and its associated impurities is paramount to ensuring drug safety and efficacy. This technical guide delves into the available information surrounding a known impurity of Risedronate, the Risedronate cyclic dimer. While comprehensive details regarding its initial discovery and specific formation pathways are not extensively documented in publicly available literature, this paper aims to consolidate the existing knowledge and provide a framework for its analytical consideration.
Risedronate, a potent bisphosphonate, is a cornerstone in the treatment of osteoporosis and other bone-related disorders.[1][2] Its mechanism of action involves the inhibition of osteoclast-mediated bone resorption.[2] The purity of Risedronate is critical, and like all APIs, it is susceptible to the formation of impurities during synthesis, formulation, and storage.[2] Among these is the this compound.
Characterization of the this compound
The this compound has been identified as a potential impurity in Risedronate sodium. While the specific circumstances of its initial discovery are not detailed in the public domain, its chemical identity has been established.
| Property | Value | Source |
| Chemical Name | ((3RS,6RS AND 3R,6S-MESO)-2,5-DIHYDROXY-2,5-DIOXO-3,6-BIS((PYRIDIN-3-YL)METHYL)-1,4,2λ5,5λ5-DIOXADIPHOSPHINANE-3,6-DIYL)BIS(PHOSPHONIC ACID) | [3] |
| Molecular Formula | C₁₄H₁₈N₂O₁₂P₄ | [3][4] |
| Molecular Weight | 530.2 g/mol | [3][4] |
Potential Formation Pathway
The precise mechanisms leading to the formation of the this compound are not explicitly described in the available literature. However, based on the structure, a logical hypothesis for its formation can be proposed. It is likely a product of an intermolecular reaction between two molecules of Risedronate, possibly under specific pH, temperature, or concentration conditions during synthesis or storage.
Caption: A logical diagram illustrating the hypothesized intermolecular condensation of two risedronate molecules to form the cyclic dimer, influenced by promoting reaction conditions.
Analytical Methodologies for Impurity Detection
The analysis of Risedronate and its impurities presents challenges due to the polar nature of the bisphosphonate groups.[5] Standard reversed-phase HPLC methods may not provide adequate retention.[5] Therefore, specialized analytical techniques are employed.
Experimental Workflow for Impurity Profiling
A general workflow for the identification and quantification of Risedronate impurities, including the cyclic dimer, would typically involve the following steps:
Caption: A representative experimental workflow for the separation, detection, and quantification of impurities in risedronate samples.
Key Experimental Protocols
While a specific protocol for the discovery of the cyclic dimer is not available, a general approach for the analysis of Risedronate impurities can be outlined based on established methods.
1. Ion Chromatography (IC) Method (Based on USP Monograph)
-
Principle: Ion-exchange chromatography is well-suited for separating highly polar compounds like bisphosphonates.
-
Column: A suitable anion-exchange column, such as the Dionex IonPac™ AS7 as specified in the USP monograph for Risedronate Sodium, is often used.[5]
-
Mobile Phase: An eluent containing a chelating agent like EDTA at an alkaline pH (e.g., pH 9.5) is typically employed. The EDTA helps to prevent chelation of the bisphosphonate with any metal ions in the system, which can cause poor peak shape.[5]
-
Detection: UV detection at a wavelength of approximately 262 nm is common.[5]
-
Sample Preparation: The Risedronate sample (drug substance or dissolved tablets) is diluted in an appropriate solvent, often the mobile phase, to a known concentration.
2. High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)
-
Principle: For structural elucidation of unknown impurities, the coupling of HPLC with a mass spectrometer is a powerful tool.
-
Chromatography: While challenging, HPLC methods can be developed. This may involve ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) to achieve retention.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide an accurate mass of the impurity, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ion, providing structural information. The molecular formula C₁₄H₁₈N₂O₁₂P₄ for the cyclic dimer would be confirmed through this method.
Conclusion
The this compound is a recognized impurity that requires careful monitoring to ensure the quality and safety of Risedronate drug products. While the specific details of its initial discovery and formation are not widely published, the application of advanced analytical techniques such as ion chromatography and LC-MS provides the necessary tools for its detection, identification, and quantification. Further research into the precise conditions that lead to the formation of this and other degradation products would be beneficial for the continued optimization of Risedronate manufacturing and storage protocols. This guide serves as a summary of the currently available information and a framework for the analytical approaches necessary to address this impurity.
References
Spectroscopic and Structural Characterization of Risedronate Cyclic Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and structural data currently available for the risedronate cyclic dimer. While experimental spectroscopic data for this specific impurity is not widely published, this document aggregates known structural information, predicted spectroscopic characteristics, and detailed experimental protocols for nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis applicable to its characterization. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, purification, and analysis of risedronate and its related compounds.
Structural and Physicochemical Properties
The this compound is recognized as an impurity in the synthesis of risedronate sodium.[1][2] Its structural and physicochemical properties, as compiled from various chemical databases, are summarized below.
| Property | Value | Source |
| Systematic Name | [2,5-dihydroxy-2,5-dioxo-6-phosphono-3,6-bis(pyridin-3-ylmethyl)-1,4,2λ⁵,5λ⁵-dioxadiphosphinan-3-yl]phosphonic acid | PubChem |
| Molecular Formula | C₁₄H₁₈N₂O₁₂P₄ | [1] |
| Molecular Weight | 530.19 g/mol | [1] |
| Synonyms | Risedronate EP Impurity A, Risedronate Related Compound B | [2] |
Spectroscopic Data
As of the latest literature review, detailed experimental NMR and MS spectra for the this compound are not publicly available. However, extensive spectroscopic studies have been conducted on the risedronate monomer and other bisphosphonates. This information, coupled with predicted spectral data, can guide the analysis and identification of the cyclic dimer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of bisphosphonates.[3][4] Key nuclei for analysis include ¹H, ¹³C, and ³¹P.
Predicted NMR Data for Risedronate (Monomer) in D₂O:
While not data for the dimer, the predicted spectra for the risedronate monomer serve as a foundational reference.
| Nucleus | Predicted Chemical Shifts (ppm) |
| ¹H NMR (400 MHz) | Data not available in search results |
| ¹³C NMR (500 MHz) | Data not available in search results |
Note: Predicted spectra are available for viewing through chemical database resources.
Expected NMR Characteristics of this compound:
-
³¹P NMR: This is the most informative technique for bisphosphonate analysis.[3] The spectrum of the cyclic dimer is expected to be more complex than that of the risedronate monomer due to the different chemical environments of the phosphorus atoms within the cyclic structure. The presence of multiple peaks in the phosphonate region would be indicative of the dimer.
-
¹H and ¹³C NMR: The spectra would show signals corresponding to the pyridinylmethyl groups. The formation of the dimer would likely lead to changes in the chemical shifts of the protons and carbons near the phosphonate groups compared to the monomer. The symmetry of the dimer will also influence the number of distinct signals observed.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of risedronate and its related compounds. Electrospray ionization (ESI) is a commonly employed technique.[5][6]
Expected Mass Spectrum of this compound:
-
Molecular Ion: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at an m/z of approximately 529.97. Depending on the instrumental conditions, other charge states may be observed.
-
Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns involving the loss of water, phosphate, and pyridine moieties.[5]
Experimental Protocols
The following are detailed methodologies for the NMR and MS analysis of bisphosphonates, which can be adapted for the characterization of the this compound.
NMR Spectroscopy of Bisphosphonates
This protocol is based on methods described for the analysis of bisphosphonates on bone, which can be adapted for solution-state NMR.[3]
Sample Preparation:
-
Dissolve the sample in a suitable solvent, typically D₂O for solution-state NMR.
-
The concentration should be optimized based on the instrument's sensitivity, typically in the range of 1-10 mg/mL.
-
For ³¹P NMR, an external reference standard such as phosphoric acid may be used.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Solvent suppression may be necessary for samples in D₂O.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled ¹³C experiment.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
³¹P NMR:
-
Pulse sequence: Proton-decoupled ³¹P experiment.
-
A recycle delay of 2-5 seconds is typically used.[3]
-
Mass Spectrometry of Bisphosphonates
This protocol outlines a general approach for the analysis of bisphosphonates using LC-MS/MS.[6][7]
Sample Preparation:
-
Dissolve the sample in a solvent compatible with reverse-phase or HILIC chromatography, such as a mixture of water, acetonitrile, or methanol with a small amount of formic acid.[6]
-
The final concentration should be in the range of 1-10 µg/mL.[8]
-
For biological samples, a solid-phase extraction (SPE) cleanup may be necessary. Derivatization with reagents like diazomethane can improve chromatographic retention and ionization efficiency.[7]
Instrumentation and Parameters:
-
Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar compounds, such as a HILIC column or a C18 column with an appropriate ion-pairing agent.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray ionization (ESI), typically in negative ion mode for bisphosphonates.[5]
-
Mass Analyzer: A triple quadrupole or ion trap mass spectrometer for MS/MS experiments.[5]
-
Scan Mode: Full scan for initial identification followed by product ion scan or multiple reaction monitoring (MRM) for targeted analysis.
-
Signaling Pathway and Experimental Workflow
Risedronate's Mechanism of Action: Inhibition of the Mevalonate Pathway
Risedronate, like other nitrogen-containing bisphosphonates, exerts its therapeutic effect by inhibiting farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway. This inhibition prevents the synthesis of isoprenoid lipids that are crucial for the function of osteoclasts, the cells responsible for bone resorption.
Caption: Inhibition of FPP Synthase by Risedronate in the Mevalonate Pathway.
General Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a bisphosphonate compound such as the this compound.
References
- 1. This compound | C14H18N2O12P4 | CID 117064529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alentris.org [alentris.org]
- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 4. Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry and molecular modeling studies on the inclusion complexes between alendronate and β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Thermal Degradation of Risedronate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Risedronate, a third-generation bisphosphonate, is a cornerstone in the management of osteoporosis and other bone-related disorders. Despite its therapeutic efficacy, Risedronate exhibits limited thermal stability, a critical consideration in its formulation, manufacturing, and storage. This technical guide provides a comprehensive overview of the current scientific understanding of the thermal degradation of Risedronate. While the formation of dimers as a specific degradation product is a point of interest, the available literature primarily focuses on the overall thermal behavior and stability rather than the explicit identification and quantification of such dimeric species. This document summarizes the key findings on Risedronate's thermal lability, details the experimental protocols employed in its analysis, and provides visual representations of these methodologies.
Introduction
Risedronate sodium, the monosodium salt of risedronic acid, is chemically known as [1-hydroxy-2-(3-pyridinyl)ethylidene]bis(phosphonic acid). Its structure, containing a pyridine ring and two phosphonate groups, is crucial for its pharmacological activity but also influences its physicochemical properties, including its response to thermal stress. Understanding the thermal degradation pathways of Risedronate is paramount for ensuring drug product quality, safety, and efficacy. Thermal decomposition can lead to a loss of potency and the formation of potentially harmful impurities.
Thermal Stability Profile of Risedronate
Studies have consistently demonstrated that Risedronate possesses low thermal stability. The onset of decomposition has been reported to occur at temperatures below 100°C, indicating its sensitivity to heat.[1] The degradation process is described as a multi-step phenomenon, though the specific chemical transformations and resulting products are not extensively detailed in the current body of scientific literature.
Contrasting reports exist regarding Risedronate's thermal stability under forced degradation conditions. While some studies indicate early decomposition, at least one forced degradation study suggested stability under thermal stress. This discrepancy underscores the need for further, detailed investigations into the specific conditions that trigger and influence the degradation of Risedronate.
Analysis of Thermal Degradation
Several thermoanalytical and chromatographic techniques are employed to investigate the thermal stability of Risedronate.
Experimental Protocols
3.1.1. Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is utilized to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere.
-
Objective: To determine the temperatures at which Risedronate loses mass, indicating decomposition or the loss of solvated molecules.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
A small, accurately weighed sample of Risedronate sodium (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
The mass of the sample is continuously monitored as the temperature increases over a defined range (e.g., from ambient to 600°C).
-
The resulting TGA curve plots the percentage of weight loss against temperature.
-
3.1.2. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Objective: To identify thermal events such as melting, crystallization, and decomposition by detecting endothermic or exothermic transitions.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
A small, accurately weighed sample of Risedronate sodium (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under an inert atmosphere (e.g., nitrogen).
-
The DSC thermogram shows the heat flow to the sample versus temperature, with peaks indicating thermal events.
-
Quantitative Data
Table 1: Summary of Analytical Techniques for Risedronate Analysis
| Technique | Application in Risedronate Analysis | Information Provided |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability | Onset of decomposition temperature, mass loss at different temperatures |
| Differential Scanning Calorimetry (DSC) | Characterization of thermal transitions | Melting point, enthalpy of fusion, decomposition temperature |
| High-Performance Liquid Chromatography (HPLC) | Purity testing, quantification of Risedronate and impurities | Separation and quantification of the active pharmaceutical ingredient and its related substances |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of degradation products | Structural elucidation of impurities and degradants based on mass-to-charge ratio |
Dimer Formation: A Research Gap
The primary focus of this technical guide was to explore the thermal degradation of Risedronate with a specific emphasis on dimer formation. However, a thorough review of the scientific literature did not yield any specific studies that identified or quantified the formation of Risedronate dimers as a result of thermal stress. This represents a significant gap in the understanding of Risedronate's degradation profile. Future research employing advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy on thermally stressed Risedronate samples would be invaluable in elucidating the structures of its degradation products, including any potential oligomeric species.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the key experimental techniques used in the thermal analysis of Risedronate.
Conclusion
The thermal degradation of Risedronate is a critical aspect of its chemistry that warrants careful consideration during pharmaceutical development and manufacturing. While it is established that Risedronate has low thermal stability, the specific degradation pathways and the identity of the resulting products, particularly the formation of dimers, remain an area for future investigation. The application of advanced analytical methodologies will be essential to fully characterize the thermal degradation profile of Risedronate, thereby ensuring the development of stable and safe drug products. This technical guide provides a foundation of the current knowledge and highlights the existing research gaps for scientists and professionals in the field.
References
Potential Biological Activity of Risedronate Cyclic Dimer: A Technical Whitepaper for Researchers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document explores the potential biological activity of Risedronate cyclic dimer, a novel chemical entity. As of the date of this publication, there is a notable absence of direct experimental data on the biological effects of this specific molecule in publicly available scientific literature. The information presented herein is largely extrapolated from the well-documented activities of its parent compound, Risedronate. This whitepaper is intended to serve as a technical guide and a conceptual framework to stimulate and inform future research in this area.
Executive Summary
Risedronate, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of metabolic bone diseases, primarily through its robust inhibition of osteoclast-mediated bone resorption. Its mechanism of action, centered on the inhibition of farnesyl diphosphate synthase (FDPS) within the mevalonate pathway, is well-characterized. This whitepaper introduces the concept of the this compound and posits its potential biological activities by analogy to its monomeric precursor. We will delve into the established anti-resorptive, emerging anti-cancer, and potential anti-inflammatory properties of Risedronate, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams. The primary objective is to provide a comprehensive resource for researchers poised to investigate this promising, yet unexplored, chemical space.
Introduction to Risedronate and the Concept of a Cyclic Dimer
Risedronate is a third-generation bisphosphonate widely prescribed for the treatment of osteoporosis and Paget's disease of bone.[1][2][3][4] Its chemical structure, featuring a pyridinyl ring, contributes to its high potency. The core pharmacological effect of Risedronate is the preservation of bone mineral density by impeding the bone-resorbing activity of osteoclasts.
The concept of a "this compound" suggests a molecule where two Risedronate monomers are chemically linked to form a cyclic structure. The precise nature of this linkage would significantly influence its physicochemical properties, such as solubility, stability, and bone-binding affinity, and consequently, its biological activity. This whitepaper will explore the potential biological activities of such a dimer, assuming it retains the core pharmacophore of the Risedronate monomer.
Established Biological Activity of Risedronate (Monomer)
The biological activities of Risedronate have been extensively studied. The following sections summarize the key findings for the monomer, which form the basis for our hypotheses regarding the cyclic dimer.
Anti-Resorptive Activity
The primary and clinically utilized activity of Risedronate is its potent inhibition of bone resorption.
Risedronate is internalized by osteoclasts during the process of bone resorption.[2] Inside the osteoclast, it inhibits farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway.[1] This inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins (e.g., Ras, Rho, Rab), which are critical for osteoclast function, including the maintenance of the ruffled border and cell survival.[1] The disruption of these processes leads to osteoclast apoptosis and a reduction in bone resorption.
The efficacy of Risedronate in reducing bone turnover markers and fracture risk has been demonstrated in numerous clinical trials.
| Parameter | Treatment Group | Change from Baseline | Study Population | Citation |
| Urinary C-telopeptide of type I collagen (CTX) | Risedronate 5 mg/day | -60% (median) at 3-6 months | Postmenopausal women with osteoporosis | |
| Urinary N-telopeptide of type I collagen (NTX) | Risedronate 5 mg/day | -51% (median) at 3-6 months | Postmenopausal women with osteoporosis | |
| Vertebral Fracture Risk | Risedronate 5 mg/day | -75% over 1 year, -50% over 3 years | Postmenopausal women with osteoporosis | |
| Non-Vertebral Fracture Risk | Risedronate 5 mg/day | Reduction accounted for by 77% (CTX) and 54% (NTX) decrease | Postmenopausal women with osteoporosis | |
| Circulating Osteoclast Precursors | Risedronate 35 mg/week | Significant reduction after 3 months | Postmenopausal osteoporotic women | |
| Serum RANKL | Risedronate 35 mg/week | Significant reduction after 3 months | Postmenopausal osteoporotic women | |
| Serum TNF-α | Risedronate 35 mg/week | Significant reduction after 3 months | Postmenopausal osteoporotic women |
Anti-Cancer Activity
Emerging preclinical evidence suggests that Risedronate possesses direct anti-tumor properties, particularly against bone-metastasizing cancers and osteosarcoma.
The anti-cancer effects of Risedronate are also linked to the inhibition of the mevalonate pathway in cancer cells. This can induce apoptosis, inhibit proliferation, and reduce cell invasion. Specifically, Risedronate has been shown to inhibit the prenylation of Ras and Rap1A proteins and the phosphorylation of Erk 1 and 2 in osteosarcoma cell lines.
| Cell Line | Treatment | Effect | Concentration | Citation |
| LM8 (Osteosarcoma) | Risedronate | Time- and dose-dependent cytotoxicity | 10-50 µM | |
| LM8, SaOS2, KHOS (Osteosarcoma) | Risedronate | Time- and dose-dependent growth inhibition | Not specified | |
| SaOS-2 and U2OS (Osteosarcoma) | Risedronate | Dose-dependent inhibition of cell invasion | Not specified | |
| SaOS-2 and U2OS (Osteosarcoma) | Risedronate | Suppression of MMP-2 and MMP-9 mRNA expression | Not specified | |
| D-17 (Canine Osteosarcoma) | Risedronate | Concentration-dependent cytotoxicity | 1-100 µg/mL | |
| U-2 OS (Human Osteosarcoma) | Risedronate | Concentration-dependent cytotoxicity | 1-100 µg/mL |
Furthermore, Risedronate has been shown to act synergistically with standard anticancer agents like carboplatin, doxorubicin, vincristine, and etoposide in osteosarcoma cell lines.
Potential Biological Activity of this compound
Based on the known activities of the Risedronate monomer, we can hypothesize the potential biological activities of a cyclic dimer. These hypotheses provide a roadmap for future experimental investigation.
Potential Anti-Resorptive Activity
It is plausible that the this compound would retain anti-resorptive properties. The presence of two Risedronate pharmacophores could potentially lead to:
-
Altered Bone Binding Affinity: The spatial arrangement and number of phosphonate groups in the dimer would likely alter its affinity for hydroxyapatite. This could result in a longer residence time in the bone matrix or a different distribution profile.
-
Modified Cellular Uptake: The size and conformation of the dimer may influence its uptake by osteoclasts.
-
Potentially Enhanced FDPS Inhibition: The presence of two Risedronate units could lead to a more potent inhibition of FDPS, although this would depend on the ability of the dimer to access the enzyme's active site.
Potential Anti-Cancer Activity
The anti-cancer potential of the this compound is an intriguing area for investigation. A dimeric structure might offer:
-
Novel Pharmacokinetics: The dimer's size and polarity will likely result in a different pharmacokinetic profile compared to the monomer, potentially leading to altered tumor penetration and retention.
-
Synergistic Intracellular Effects: If the dimer is internalized by cancer cells, the presence of two active moieties could lead to a more profound disruption of the mevalonate pathway.
Potential Anti-Inflammatory Activity
While less explored, Risedronate has shown some effects on pro-inflammatory cytokines. A study on inflammatory bowel disease also suggests a role for Risedronate in mitigating bone loss associated with glucocorticoid therapy. The cyclic dimer could potentially have more pronounced anti-inflammatory effects, an area ripe for investigation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this whitepaper, which can be adapted for the study of this compound.
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of a compound on cell lines.
-
Procedure:
-
Seed cells (e.g., osteosarcoma cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Risedronate or its cyclic dimer) for specified time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis for Protein Prenylation and Signaling
-
Objective: To assess the effect of a compound on protein prenylation and downstream signaling pathways.
-
Procedure:
-
Culture cells to a suitable confluency and treat with the test compound for the desired time.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., unprenylated Rap1A, total Ras, phospho-Erk1/2, total Erk1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Matrigel Invasion Assay
-
Objective: To evaluate the effect of a compound on the invasive capacity of cancer cells.
-
Procedure:
-
Rehydrate Matrigel-coated transwell inserts (e.g., 8 µm pore size) with a serum-free medium.
-
Harvest and resuspend cancer cells in a serum-free medium containing the test compound at various concentrations.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet or a Hemacolor stain).
-
Count the number of invaded cells in several microscopic fields.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts discussed in this whitepaper.
Caption: Mechanism of Action of Risedronate in Osteoclasts.
References
Methodological & Application
Application Note: Analytical Methods for the Detection of Risedronate Cyclic Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronate, a third-generation bisphosphonate, is a potent inhibitor of bone resorption widely used in the treatment of osteoporosis and other bone-related diseases. During the synthesis, formulation, and storage of Risedronate sodium, various process-related and degradation impurities can arise. One such impurity is the Risedronate cyclic dimer, also identified as Risedronate EP Impurity A and Risedronate Related Compound B. The presence and quantity of this and other impurities must be carefully monitored to ensure the safety and efficacy of the final drug product, in accordance with regulatory standards set by bodies such as the ICH.
This application note provides a detailed overview of analytical methodologies for the detection and quantification of the this compound. It includes information on the structure of the dimer, a proposed formation pathway, and a comprehensive experimental protocol based on the ion chromatography method described in the United States Pharmacopeia (USP) for Risedronate and its related compounds.
This compound: Structure and Formation
The this compound (C₁₄H₁₈N₂O₁₂P₄) is a known impurity of Risedronate.[1][2] Its formation is likely a result of intermolecular condensation between two molecules of Risedronate under specific conditions, such as elevated temperature or in the presence of certain reagents during synthesis or degradation.
Below is a diagram illustrating a proposed pathway for the formation of the this compound.
Proposed formation pathway of the this compound.
Analytical Methods for Impurity Detection
Several analytical techniques are employed for the detection of impurities in Risedronate sodium, including High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Mass Spectrometry (MS).[2] Ion chromatography is particularly well-suited for the analysis of highly polar compounds like Risedronate and its impurities due to its ability to provide excellent separation and resolution.
The United States Pharmacopeia (USP) monograph for Risedronate Sodium outlines an ion chromatography method for the assay of the active pharmaceutical ingredient (API) and its related compounds.[3][4] This method can be adapted and validated for the specific detection and quantification of the this compound.
Quantitative Data Summary
The following table summarizes the typical system suitability requirements for the analysis of Risedronate and its related compounds, as specified in the USP monograph. These parameters should be met to ensure the validity of the analytical results.
| Parameter | USP Specification |
| Tailing Factor (Risedronate Peak) | ≤ 1.5 |
| Relative Standard Deviation (RSD) of Peak Area (n≥3) | ≤ 1.0% |
| Resolution between Risedronate and Related Compounds | ≥ 1.5 |
Data compiled from the USP monograph for Risedronate Sodium.[4]
Experimental Protocol: Ion Chromatography Method
This protocol is based on the USP monograph for the analysis of Risedronate Sodium and its related compounds and is suitable for adaptation for the detection of the this compound.
Materials and Reagents
-
Risedronate Sodium reference standard
-
This compound (Risedronate Related Compound B) reference standard
-
Edetate disodium (EDTA)
-
Sodium hydroxide (NaOH)
-
Deionized water, HPLC grade
-
Acetonitrile, HPLC grade
Instrumentation
-
High-Performance Ion Chromatography (HPIC) system equipped with a UV detector. A bio-inert system is recommended to prevent chelation of Risedronate with metal components.
-
Anion-exchange column (e.g., Dionex IonPac AS7, 4 x 250 mm, or equivalent USP L48 column)
-
Data acquisition and processing software
Preparation of Solutions
-
Mobile Phase (4.8 mM EDTA, pH 9.5): Prepare a solution of 4.8 mM EDTA in deionized water. Adjust the pH to 9.5 ± 0.1 with sodium hydroxide.
-
Diluent: Prepare the mobile phase as the diluent.
-
Standard Stock Solution (Risedronate): Accurately weigh and dissolve an appropriate amount of Risedronate Sodium reference standard in the diluent to obtain a known concentration (e.g., 1.0 mg/mL).
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
System Suitability Solution: Prepare a solution containing both Risedronate and the this compound at appropriate concentrations in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Risedronate drug substance or product in the diluent to obtain a target concentration for analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | Dionex IonPac AS7 (4 x 250 mm) or equivalent |
| Mobile Phase | 4.8 mM EDTA, pH 9.5 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 263 nm |
| Run Time | Approximately 20 minutes |
Analytical Procedure
-
Equilibrate the ion chromatography system with the mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution to verify the performance of the system (resolution, tailing factor, and peak area precision).
-
Inject the standard solutions of Risedronate and the this compound to determine their respective retention times and response factors.
-
Inject the sample solution to determine the presence and quantity of the this compound.
-
Calculate the amount of the this compound in the sample using the response factor from the standard injection.
Workflow for Risedronate Impurity Analysis
The following diagram outlines the general workflow for the analysis of Risedronate and its impurities, including the cyclic dimer.
General workflow for the analysis of Risedronate impurities.
Conclusion
The detection and quantification of the this compound are critical aspects of quality control for Risedronate sodium drug substance and product. The ion chromatography method outlined in this application note, adapted from the USP monograph, provides a robust and reliable approach for the analysis of this and other related impurities. Adherence to system suitability criteria and proper validation of the method for the specific impurity are essential for ensuring accurate and reproducible results. This will ultimately contribute to the overall safety and efficacy of Risedronate-containing medications.
References
Application Note: HPLC-Based Separation of Risedronate and its Cyclic Dimer
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Risedronate and its critical process impurity, the cyclic dimer. The cyclic dimer, identified as Risedronate EP Impurity A, is a key related substance that requires careful monitoring to ensure the quality and safety of Risedronate drug products. The described method is based on the principles outlined in the European Pharmacopoeia (EP) for the analysis of Risedronate Sodium and its related substances, offering a reliable protocol for researchers, scientists, and drug development professionals.
Introduction
Risedronate is a potent bisphosphonate used in the treatment of osteoporosis and other bone-related diseases. During its synthesis and storage, various impurities can form, one of the most significant being a cyclic dimer. The presence of this and other impurities must be strictly controlled to meet regulatory requirements. This document provides a detailed protocol for an HPLC method that achieves baseline separation of Risedronate from its cyclic dimer, enabling accurate quantification and ensuring product quality.
Experimental Protocols
This section outlines the detailed methodology for the HPLC separation of Risedronate and its cyclic dimer.
Materials and Reagents
-
Risedronate Sodium (Reference Standard)
-
Risedronate Cyclic Dimer (Risedronate EP Impurity A Reference Standard)
-
Edetate Disodium (EDTA)
-
Sodium Hydroxide (NaOH)
-
Water, HPLC grade
-
Hydrochloric Acid (for pH adjustment)
Chromatographic Conditions
The following table summarizes the instrumental parameters for the HPLC analysis.
| Parameter | Specification |
| HPLC System | A gradient HPLC system with a UV detector. |
| Column | A strong anion-exchange column, such as Dionex IonPac AS7 (4 x 250 mm). |
| Mobile Phase | 4.8 mM Edetate Disodium (EDTA) in water. Adjust pH to 9.5 with Sodium Hydroxide. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 263 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
Standard and Sample Preparation
Standard Solution:
-
Prepare a stock solution of Risedronate Sodium reference standard at a concentration of 1.0 mg/mL in the mobile phase.
-
Prepare a stock solution of this compound (Impurity A) reference standard at a concentration of 0.1 mg/mL in the mobile phase.
-
For system suitability, prepare a mixed standard solution containing 0.5 mg/mL of Risedronate Sodium and 0.05 mg/mL of the cyclic dimer in the mobile phase.
Sample Solution (from Tablets):
-
Weigh and finely powder a representative number of Risedronate tablets.
-
Transfer an amount of powder equivalent to 50 mg of Risedronate Sodium into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Data Presentation
The following table summarizes the expected retention times and system suitability parameters for the separation of Risedronate and its cyclic dimer.
| Compound | Retention Time (approx.) |
| Risedronate | 12.0 min |
| Cyclic Dimer | 9.5 min |
System Suitability Requirements:
| Parameter | Acceptance Criteria |
| Resolution (Risedronate/Cyclic Dimer) | ≥ 2.0 |
| Tailing Factor (Risedronate peak) | ≤ 2.0 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Method Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for Risedronate and its cyclic dimer.
Caption: Workflow for the HPLC analysis of Risedronate and its cyclic dimer.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the separation and quantification of Risedronate and its cyclic dimer impurity. Adherence to the specified experimental conditions and system suitability criteria will ensure accurate and reproducible results, which are essential for the quality control of Risedronate in a pharmaceutical setting. This method is suitable for routine analysis in drug development and manufacturing environments.
Mass Spectrometry Protocol for the Detection and Quantification of Risedronate and its Cyclic Dimer Impurity
Application Note
This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of risedronate and the identification of its cyclic dimer impurity, also known as Risedronate EP Impurity A. Risedronate, a bisphosphonate used in the treatment of osteoporosis, can be challenging to analyze due to its high polarity.[1] This protocol employs a derivatization step to enhance chromatographic retention and ionization efficiency, enabling robust and reliable quantification in various matrices.
The risedronate cyclic dimer is a known impurity that requires monitoring during drug development and quality control. This method provides the necessary parameters for its detection. The protocol is intended for researchers, scientists, and drug development professionals working on the analysis of risedronate and related compounds.
Experimental Protocols
Sample Preparation and Derivatization
Due to the hydrophilic nature of bisphosphonates, a derivatization step is employed to improve chromatographic performance and mass spectrometric sensitivity.[1][2][3][4][5] Trimethylsilyl-diazomethane is a common and effective derivatizing agent for this purpose.[1]
Materials:
-
Risedronate and this compound reference standards
-
Risedronate-d4 (internal standard)
-
Human Plasma (or other relevant biological matrix)
-
Solid-Phase Extraction (SPE) cartridges (Anion Exchange)
-
Trimethylsilyl-diazomethane (2.0 M in hexanes)
-
Methanol
-
Acetonitrile
-
Ammonium Acetate
-
Formic Acid
-
Deionized Water
Procedure:
-
Spiking: Spike 200 µL of plasma with the appropriate concentrations of risedronate and this compound standards, and a fixed concentration of the internal standard (risedronate-d4).
-
SPE:
-
Condition an anion exchange SPE cartridge.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
-
On-Cartridge Derivatization:
-
Add 100 µL of trimethylsilyl-diazomethane solution to the SPE cartridge.
-
Allow the reaction to proceed for 15 minutes at room temperature. This methylation of the phosphonic acid groups decreases the polarity of the analytes.[1]
-
-
Elution: Elute the derivatized analytes from the SPE cartridge using an appropriate solvent mixture (e.g., methanol with a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.0 mm, 5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |
| Flow Rate | 300 µL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer.
Mass Spectrometer Settings:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6][7][8] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350 °C[6] |
| Collision Energy | Optimized for each transition |
MRM Transitions:
The following table summarizes the precursor and product ions for the targeted analysis of risedronate, its internal standard, and the cyclic dimer. The exact masses for the derivatized compounds will depend on the extent of methylation. The transitions for the underivatized compounds are provided for reference and direct analysis if derivatization is not performed.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Risedronate | 281.9 | 63.1 | This transition is for the underivatized molecule.[6] The collision energy would be approximately -58 volts.[6] |
| Risedronate-d4 (IS) | 285.9 | 63.1 | Assuming deuteration on the pyridine ring. The exact mass will depend on the position of the deuterium atoms. |
| This compound | 529.1 | To be determined | The precursor ion is the deprotonated molecule [M-H]- of the cyclic dimer (MW = 530.19 g/mol ). Product ions would need to be determined by infusing a standard and performing product ion scans. |
Note on Dimer Fragmentation: The fragmentation of the cyclic dimer would need to be empirically determined. Likely product ions would result from the cleavage of the phosphonate ester bonds or the pyridine side chains.
Data Presentation
Table 1: Quantitative Analysis of Risedronate
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%CV) |
| Risedronate | 0.2 | 25 | >0.99 | 94-106 | <15 |
This data is representative and should be established during method validation.[1]
Table 2: Mass Spectrometry Parameters for Risedronate and Cyclic Dimer
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Risedronate | 281.9 | 63.1 | 100 | -58 |
| Risedronate-d4 (IS) | 285.9 | 63.1 | 100 | -58 |
| This compound | 529.1 | TBD | 100 | TBD |
Visualizations
Caption: Experimental workflow for the analysis of risedronate and its cyclic dimer.
Caption: Logical flow of a triple quadrupole mass spectrometer in MRM mode.
References
- 1. This compound | C14H18N2O12P4 | CID 117064529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Risedronic acid - Wikipedia [en.wikipedia.org]
- 6. GSRS [precision.fda.gov]
- 7. cymitquimica.com [cymitquimica.com]
- 8. US9011832B2 - Heteroatom containing cyclic dimers - Google Patents [patents.google.com]
Application Note: Structural Elucidation of a Risedronate Dimer Using Multinuclear and Multidimensional NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals involved in the characterization of active pharmaceutical ingredients (APIs) and their related substances.
Introduction
Risedronate is a pyridinyl bisphosphonate used in the treatment of osteoporosis. During pharmaceutical development and stability testing, it is crucial to identify and characterize any impurities or degradation products to ensure the safety and efficacy of the drug product. Forced degradation studies are intentionally carried out under stress conditions like heat, light, oxidation, and hydrolysis to predict the likely degradation products.[1] This application note presents a detailed protocol for the structural elucidation of a potential risedronate dimer, a substance that may arise during such stress testing, utilizing a comprehensive suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques.
The unequivocal structural identification of such process-related impurities or degradants is a critical aspect of modern pharmaceutical analysis.[2] NMR spectroscopy, with its ability to provide detailed information about molecular structure without the need for reference standards of the unknown compounds, is an indispensable tool for this purpose.[2][3] This note will cover a hypothetical forced degradation procedure to generate the dimer, followed by a systematic NMR analysis protocol including 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC) experiments.
Hypothetical Formation of Risedronate Dimer
For the purpose of this application note, we will consider a hypothetical risedronate dimer formed under thermal stress. The proposed structure involves the formation of a pyrophosphate linkage between two risedronate molecules. This is a plausible degradation pathway for bisphosphonates under thermal stress, leading to the elimination of a water molecule.
Experimental Protocols
Forced Degradation of Risedronate Sodium (Thermal Stress)
This protocol describes a method to induce the formation of the risedronate dimer through thermal degradation.
-
Sample Preparation: Weigh 100 mg of risedronate sodium into a clean, dry glass vial.
-
Thermal Stress: Place the vial in a calibrated oven at 150°C for 48 hours. The decomposition of risedronate has been noted to begin at temperatures below 100°C, thus this elevated temperature should accelerate the formation of degradation products.
-
Sample Retrieval: After 48 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Isolation of the Dimer:
-
Dissolve the stressed sample in a minimal amount of deionized water.
-
Employ preparative High-Performance Liquid Chromatography (HPLC) to isolate the dimer impurity. A C18 column with a gradient mobile phase of a phosphate buffer and acetonitrile is a suitable starting point.
-
Collect the fraction corresponding to the dimer peak.
-
Lyophilize the collected fraction to obtain the isolated dimer as a solid powder.
-
-
Purity Assessment: Analyze the purity of the isolated dimer using analytical HPLC. The purity should be >95% for unambiguous NMR analysis.
Experimental Workflow for Forced Degradation and Dimer Isolation
Caption: Workflow for generating and isolating the risedronate dimer.
NMR Spectroscopic Analysis
This protocol outlines the NMR experiments for the structural elucidation of the isolated risedronate dimer.
-
Sample Preparation: Dissolve 5-10 mg of the isolated dimer in 0.6 mL of Deuterium Oxide (D₂O).
-
Instrumentation: The experiments should be performed on a 400 MHz or higher field NMR spectrometer.
-
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
³¹P NMR: Acquire a proton-decoupled phosphorus spectrum to observe the chemical environment of the phosphonate groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
Data Presentation and Interpretation
The following tables summarize the predicted NMR data for risedronate monomer and the hypothesized pyrophosphate-linked dimer. The key diagnostic changes are the appearance of two distinct sets of signals for the pyridinyl and ethylidene moieties in the dimer, and a change in the ³¹P NMR spectrum.
Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)
| Assignment | Risedronate Monomer | Hypothesized Dimer |
| H-2 (Pyridine) | δ 8.8 ppm (s) | δ 8.9 ppm (s), δ 8.7 ppm (s) |
| H-4 (Pyridine) | δ 8.5 ppm (d) | δ 8.6 ppm (d), δ 8.4 ppm (d) |
| H-5 (Pyridine) | δ 7.9 ppm (t) | δ 8.0 ppm (t), δ 7.8 ppm (t) |
| H-6 (Pyridine) | δ 8.6 ppm (d) | δ 8.7 ppm (d), δ 8.5 ppm (d) |
| -CH₂- | δ 3.4 ppm (t) | δ 3.5 ppm (t), δ 3.3 ppm (t) |
Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)
| Assignment | Risedronate Monomer | Hypothesized Dimer |
| C-2 (Pyridine) | δ 150 ppm | δ 151 ppm, δ 149 ppm |
| C-3 (Pyridine) | δ 138 ppm | δ 139 ppm, δ 137 ppm |
| C-4 (Pyridine) | δ 142 ppm | δ 143 ppm, δ 141 ppm |
| C-5 (Pyridine) | δ 125 ppm | δ 126 ppm, δ 124 ppm |
| C-6 (Pyridine) | δ 148 ppm | δ 149 ppm, δ 147 ppm |
| -CH₂- | δ 35 ppm | δ 36 ppm, δ 34 ppm |
| C-(OH)(P)₂ | δ 75 ppm (t) | δ 76 ppm (t), δ 74 ppm (t) |
Table 3: Predicted ³¹P NMR Data (162 MHz, D₂O)
| Assignment | Risedronate Monomer | Hypothesized Dimer |
| -P(O)(OH)₂ | δ 18 ppm (s) | δ 10 ppm (d), δ -5 ppm (d) |
Structural Elucidation Workflow
The structural elucidation of the dimer follows a logical progression, integrating data from all NMR experiments.
Logical Workflow for Structural Elucidation
Caption: Logical workflow for the structural elucidation of the risedronate dimer.
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for the identification and structural elucidation of a risedronate dimer that could be formed during forced degradation studies. The detailed protocols for both the generation of the dimer and its analysis by a suite of NMR techniques offer a practical guide for researchers in pharmaceutical development. The combination of 1D and 2D NMR spectroscopy is a powerful approach for the unequivocal characterization of unknown impurities and degradation products, ensuring the development of safe and well-characterized medicines.
References
Application Notes and Protocols: X-ray Crystallography of Risedronate Cyclic Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronate, a third-generation bisphosphonate, is a potent inhibitor of bone resorption widely used in the treatment of osteoporosis and Paget's disease.[1][2] Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[3] During the synthesis of risedronate, various related substances can be formed, including the risedronate cyclic dimer, which is recognized as Risedronate EP Impurity A.[4] Understanding the three-dimensional structure of such impurities is crucial for drug development, as it can provide insights into their potential biological activity, stability, and impact on the quality of the active pharmaceutical ingredient.
These application notes provide a comprehensive overview of the available data on the this compound and present generalized protocols for its crystallographic analysis. While a definitive, publicly available crystal structure of the this compound is not currently available, this document offers a reference framework for researchers undertaking such an investigation.
Data Presentation
Computed Properties of this compound
The following table summarizes the computed properties of the this compound, providing a foundational dataset for its characterization.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₁₂P₄ | PubChem |
| Molecular Weight | 530.19 g/mol | PubChem |
| IUPAC Name | [2,5-dihydroxy-2,5-dioxo-6-phosphono-3,6-bis(pyridin-3-ylmethyl)-1,4,2λ⁵,5λ⁵-dioxadiphosphinan-3-yl]phosphonic acid | PubChem |
| InChI Key | DRFDPXKCEWYIAW-UHFFFAOYSA-M | PubChem |
| UNII | BA3XQ567G9 | FDA Global Substance Registration System |
Crystallographic Data of Risedronate Sodium Hemipentahydrate (Reference)
As a reference for a crystalline form of risedronate, the crystallographic data for risedronate sodium hemipentahydrate is presented below. This information can serve as a useful comparison for newly obtained data on the cyclic dimer.[5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2/a |
| a | 15.115041(28) Å |
| b | 8.966675(16) Å |
| c | 20.60783(4) Å |
| α | 90° |
| β | 106.7983(2)° |
| γ | 90° |
| Volume | 2673.830(9) ų |
| Z | 4 |
Experimental Protocols
Protocol 1: Generalized Crystallization of Risedronate Compounds
This protocol provides a general method for the crystallization of risedronate and its related compounds, which can be adapted for the this compound.
Materials:
-
Purified this compound
-
Deionized water
-
Methanol
-
Small-volume glass vials (e.g., 2 mL)
-
Heating block or water bath
-
Micro-syringe filters (0.22 µm)
Procedure:
-
Solubilization: Dissolve approximately 10-20 mg of the purified this compound in 1 mL of a water/methanol co-solvent system. The ratio of water to methanol may need to be optimized (e.g., 3:1 or 1:1 v/v).
-
Heating: Gently heat the solution to 60-80 °C to ensure complete dissolution.
-
Filtration: While hot, filter the solution through a 0.22 µm syringe filter into a clean glass vial to remove any particulate matter.
-
Cooling and Crystallization: Seal the vial and allow it to cool slowly to room temperature. Crystal formation may occur within a few hours to several days.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully retrieve them from the mother liquor using a cryo-loop or a fine needle.
Protocol 2: Single-Crystal X-ray Diffraction
This protocol outlines the steps for analyzing a single crystal of a risedronate compound using X-ray diffraction.
Equipment:
-
Single-crystal X-ray diffractometer
-
Cryo-cooling system
-
Goniometer head
-
Microscope
Procedure:
-
Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a cryo-loop.
-
Cryo-protection: Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and improve data quality.
-
Data Collection:
-
Mount the crystal on the goniometer head of the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Set up a data collection strategy to collect a complete, high-resolution dataset. This typically involves a series of omega and phi scans.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Scale and merge the data to produce a final set of unique reflections.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms if the data quality allows.
-
-
Validation: Validate the final crystal structure using software tools to check for geometric consistency and overall quality of the model.
Mandatory Visualizations
Signaling Pathway of Risedronate
Risedronate exerts its therapeutic effect by inhibiting farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, which is essential for osteoclast function and survival.
Caption: Risedronate inhibits FPPS in the mevalonate pathway.
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.
Caption: General workflow for X-ray crystallography.
References
Application Notes and Protocols for Quantifying Risedronate Cyclic Dimer in Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronate, a pyridinyl bisphosphonate, is a potent antiresorptive agent used in the treatment of osteoporosis and other bone-related diseases. During the synthesis and storage of the risedronate drug substance, various impurities can form. One such process-related impurity is the Risedronate cyclic dimer, also known as Risedronate EP Impurity A. The presence of impurities can impact the safety and efficacy of the final drug product, making their accurate quantification a critical aspect of quality control in the pharmaceutical industry.
These application notes provide a comprehensive overview of the analytical methodologies for the quantification of the this compound in the drug substance. The protocols are designed to be readily implemented in a laboratory setting for routine quality control and stability testing.
Experimental Protocols
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for the quantification of this compound. The following protocol is a composite of best practices derived from published methods for risedronate and its related compounds.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate Risedronate from its cyclic dimer and other potential impurities, allowing for accurate quantification.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Waters Atlantis dC18 (150 mm × 3.9 mm, 5 µm) or equivalent |
| Mobile Phase | A mixture of potassium phosphate buffer (pH 2.9) and potassium edetate buffer (pH 9.5) in a 1:2 ratio, with the final pH adjusted to 6.8 with phosphoric acid.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 263 nm[1] |
| Run Time | Approximately 10 minutes (or until all impurities have eluted) |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the potassium phosphate and potassium edetate buffers separately and mix them in the specified ratio. Adjust the final pH to 6.8 using phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve approximately 100 mg of the Risedronate drug substance in the mobile phase in a 100 mL volumetric flask. Sonicate for 15 minutes to ensure complete dissolution and then dilute to volume with the mobile phase. This yields a sample concentration of approximately 1 mg/mL.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response of the this compound.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the external standard method.
Data Presentation
The quantitative data for the this compound should be presented in a clear and structured format. The following tables provide templates for recording and reporting the results.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (for Risedronate peak) | ≤ 2.0 | |
| Theoretical Plates (for Risedronate peak) | ≥ 2000 | |
| Resolution (between Risedronate and Cyclic Dimer) | ≥ 1.5 | |
| % RSD for replicate injections of standard | ≤ 2.0% |
Table 2: Quantification of this compound in Drug Substance Batches
| Batch Number | This compound Retention Time (min) | This compound Peak Area | This compound Concentration (µg/mL) | This compound (% w/w) |
| Batch A | ||||
| Batch B | ||||
| Batch C |
Note: The percentage of this compound is calculated relative to the concentration of the Risedronate drug substance.
Method Validation
The analytical method for quantifying the this compound must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by the resolution between the this compound and other peaks in the chromatogram.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of the this compound reference standard should be used to establish the linearity range. The correlation coefficient (r²) should be ≥ 0.999.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies, spiking the drug substance with known amounts of the this compound at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision should be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of the this compound in a drug substance.
Caption: Workflow for this compound Quantification.
Conclusion
The accurate quantification of the this compound is essential for ensuring the quality, safety, and efficacy of the Risedronate drug substance. The HPLC method outlined in these application notes provides a robust and reliable approach for this purpose. Adherence to the detailed experimental protocol and proper method validation will ensure that the analytical results are accurate and reproducible, meeting the stringent requirements of the pharmaceutical industry.
References
Application Notes and Protocols for Risedronate Cyclic Dimer as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the use of Risedronate Cyclic Dimer (also identified as Risedronate EP Impurity A) as a reference standard in the quality control and stability testing of risedronate sodium drug substances and products. The protocols are based on established analytical techniques for bisphosphonates and are intended to be adapted and validated by the end-user.
Introduction
Risedronate is a pyridinyl bisphosphonate used to treat osteoporosis and other bone diseases.[1] Like all active pharmaceutical ingredients (APIs), risedronate can contain process-related impurities and degradation products that must be monitored and controlled to ensure the safety and efficacy of the final drug product.
One such impurity is the this compound, which is recognized as Risedronate EP Impurity A.[2] The availability of a well-characterized reference standard for this impurity is crucial for:
-
Peak Identification: Unambiguously identifying the this compound peak in chromatograms of risedronate samples.
-
Method Validation: Demonstrating the specificity of analytical methods to separate the cyclic dimer from risedronate and other related substances.
-
Quantification: Accurately quantifying the levels of the cyclic dimer in routine quality control and stability studies.
-
Forced Degradation Studies: Investigating the formation of the cyclic dimer under various stress conditions (e.g., heat, humidity, light, acid, and base hydrolysis) to understand the degradation pathways of risedronate.[3]
This compound: Structure and Identification
-
Chemical Name: [(3RS,6RS and 3R,6S-meso)-2,5-Dihydroxy-2,5-dioxo-3,6-bis[(pyridin-3-yl)methyl]-1,4,2λ5,5λ5-dioxadiphosphinane-3,6-diyl]bis(phosphonic acid)[2][4]
-
Synonyms: Risedronate EP Impurity A, this compound[2]
-
CAS Number: 1486617-90-6[2]
-
Molecular Formula: C₁₄H₁₈N₂O₁₂P₄[2]
-
Molecular Weight: 530.19 g/mol [4]
Quantitative Data Summary
The following tables summarize typical specifications for risedronate impurities in a drug substance and provide a template for recording results from the analysis of the cyclic dimer.
Table 1: Example Impurity Specification Limits for Risedronate Sodium Drug Substance
| Impurity | Specification Limit (% w/w) |
| Risedronate Related Compound A | ≤ 0.15 |
| Risedronate Related Compound C | ≤ 0.15 |
| This compound (EP Impurity A) | ≤ 0.15 |
| Any Unspecified Impurity | ≤ 0.10 |
| Total Impurities | ≤ 1.0 |
Table 2: Sample Data Table for Quantification of this compound
| Sample ID | Retention Time (min) | Peak Area | Concentration (% w/w) |
| This compound Standard | User Determined | User Determined | N/A |
| Risedronate Sodium Batch 1 | User Determined | User Determined | Calculated Value |
| Risedronate Sodium Batch 2 | User Determined | User Determined | Calculated Value |
| Stability Sample (T=3 months) | User Determined | User Determined | Calculated Value |
Experimental Protocols
The following protocols describe a general approach for the use of this compound as a reference standard. These methods are based on ion-exchange chromatography, a common technique for the analysis of bisphosphonates.
Preparation of Standard and Sample Solutions
4.1.1. Diluent Preparation
Prepare a solution of 4.8 mM EDTA disodium in water and adjust the pH to 9.5 ± 0.1 with 5 M sodium hydroxide.
4.1.2. This compound Standard Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes if necessary to ensure complete dissolution.
4.1.3. Working Standard Solution (e.g., 1 µg/mL)
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
4.1.4. Risedronate Sodium Sample Solution (for Drug Substance)
-
Accurately weigh approximately 100 mg of the risedronate sodium sample.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.
-
Sonicate for 10 minutes to ensure complete dissolution.
Chromatographic Conditions
A variety of chromatographic techniques can be used for the analysis of bisphosphonates, including reversed-phase, ion-exchange, and hydrophilic interaction liquid chromatography (HILIC). The following ion-exchange method is adapted from the USP monograph for risedronate sodium.
Table 3: Recommended Ion Chromatography (IC) Parameters
| Parameter | Value |
| Column | Anion-exchange column (e.g., Dionex IonPac™ AS7, 4 x 250 mm) |
| Mobile Phase | 4.8 mM EDTA, pH 9.5 (prepared as the diluent) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | UV at 263 nm |
| Run Time | Approximately 20 minutes |
System Suitability
Before sample analysis, inject the this compound Working Standard Solution and a solution containing both risedronate sodium and the cyclic dimer to verify the performance of the chromatographic system.
Table 4: System Suitability Criteria
| Parameter | Requirement |
| Tailing Factor (for Risedronate peak) | ≤ 2.0 |
| Relative Standard Deviation (RSD) of Peak Area (n=6 injections of standard) | ≤ 2.0% |
| Resolution (between Risedronate and Cyclic Dimer peaks) | ≥ 2.0 |
Analysis and Calculation
-
Inject the diluent as a blank.
-
Inject the Working Standard Solution and the Sample Solution into the chromatograph.
-
Record the peak areas.
-
Calculate the percentage of this compound in the risedronate sodium sample using the following formula:
% Cyclic Dimer = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample is the peak area of the cyclic dimer in the sample chromatogram.
-
Area_Standard is the peak area of the cyclic dimer in the standard chromatogram.
-
Conc_Standard is the concentration of the this compound Working Standard Solution.
-
Conc_Sample is the concentration of the Risedronate Sodium Sample Solution.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound as a reference standard and the mechanism of action of risedronate.
Caption: Workflow for the analysis of this compound.
Caption: Mechanism of action of Risedronate in osteoclasts.
References
In Vitro Studies of Risedronate: Application Notes and Protocols
A comprehensive review of available scientific literature reveals a notable absence of in vitro studies specifically focused on the "Risedronate cyclic dimer." Extensive searches have not yielded any published experimental data, protocols, or signaling pathway information for this particular compound. The vast majority of research has been conducted on Risedronate and its sodium salt.
Therefore, the following application notes and protocols are based on the wealth of in vitro data available for Risedronate , a potent bisphosphonate used in the treatment of osteoporosis and other bone-related diseases.[1][2][3] These notes are intended to provide a framework for researchers, scientists, and drug development professionals interested in the in vitro evaluation of bisphosphonates like Risedronate.
Application Notes
Mechanism of Action: Inhibition of the Mevalonate Pathway
Risedronate's primary mechanism of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1] This pathway is crucial for the post-translational modification (prenylation) of small GTP-binding proteins, such as Ras, Rho, and Rab, which are essential for osteoclast function, survival, and bone resorption.[1] By inhibiting FPPS, Risedronate disrupts these processes, leading to osteoclast inactivation and apoptosis, thereby reducing bone turnover.[1]
Effects on Osteoblastic Cells
While the primary target of Risedronate is the osteoclast, it also has demonstrable effects on osteoblasts. In vitro studies using cell lines such as MC3T3-E1 have shown that Risedronate can influence osteoblast proliferation, viability, and differentiation.[4] At higher concentrations (e.g., 10⁻⁴ M and 10⁻³ M), Risedronate has been observed to decrease cell proliferation and viability after 48 and 72 hours of exposure.[4] Conversely, at a concentration of 10⁻⁴ M, Risedronate has been shown to stimulate Type I Collagen synthesis and increase alkaline phosphatase (ALP) activity, both markers of osteoblast differentiation.[4]
Quantitative Data Summary
The following tables summarize the reported in vitro effects of Risedronate on osteoblastic cells.
Table 1: Effect of Risedronate on Osteoblast Proliferation and Viability [4]
| Concentration (M) | Time Point | Effect on Proliferation | Effect on Viability |
| 10⁻⁸ | 24h, 48h, 72h | No significant effect | No significant effect |
| 10⁻⁶ | 24h, 48h, 72h | No significant effect | No significant effect |
| 10⁻⁴ | 48h, 72h | Decrease | Decrease |
| 10⁻³ | 48h, 72h | Decrease | Decrease |
Table 2: Effect of Risedronate on Osteoblast Differentiation Markers [4]
| Concentration (M) | Time Point | Effect on Type I Collagen Synthesis | Effect on Alkaline Phosphatase (ALP) Activity |
| 10⁻⁴ | 48h, 72h | Increase | Not reported |
| 10⁻⁴ | 7 days, 10 days | Not reported | Increase |
Experimental Protocols
In Vitro Osteoblast Viability and Proliferation Assay
This protocol is a generalized procedure based on methodologies reported in the literature for assessing the effects of Risedronate on osteoblastic cells.[4]
a. Cell Culture:
-
MC3T3-E1 cells are cultured in α-MEM (Minimum Essential Medium Eagle - Alpha Modification) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
b. Experimental Setup:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well for viability assays (e.g., MTT) or in 24-well plates for proliferation assays (cell counting).
-
After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of Risedronate (e.g., 10⁻⁸ M, 10⁻⁶ M, 10⁻⁴ M, 10⁻³ M) or a vehicle control.
c. Viability Assay (MTT):
-
At specified time points (e.g., 24, 48, and 72 hours), 10 µL of MTT solution (5 mg/mL in PBS) is added to each well of the 96-well plate.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
d. Proliferation Assay (Hemocytometer Counting):
-
At specified time points, cells in the 24-well plates are washed with PBS, trypsinized, and resuspended in a known volume of culture medium.
-
The number of viable cells is determined using a hemocytometer and trypan blue exclusion.
In Vitro Osteoblast Differentiation Assays
a. Alkaline Phosphatase (ALP) Activity:
-
MC3T3-E1 cells are seeded in 24-well plates and cultured until they reach confluence.
-
The culture medium is then replaced with an osteogenic differentiation medium (e.g., α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) containing different concentrations of Risedronate.
-
After 7 and 10 days, the cells are lysed, and the ALP activity in the cell lysate is determined using a colorimetric assay that measures the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.
-
The total protein content of the lysate is also measured to normalize the ALP activity.
b. Type I Collagen Quantification:
-
Cells are cultured as described for the proliferation assay.
-
At specified time points (e.g., 48 and 72 hours), the amount of Type I Collagen in the cell culture supernatant or cell lysate can be quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for mouse Type I Collagen.
Disclaimer: The information provided is based on published in vitro studies of Risedronate. As no specific data for "this compound" is available, these protocols and notes should be considered as a starting point for research on related bisphosphonate compounds and may require optimization.
References
- 1. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of risedronate 150 mg once a month in the treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risedronate's efficacy: from randomized clinical trials to real clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of risedronate on osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Risedronate Cyclic Dimer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronate is a potent nitrogen-containing bisphosphonate (N-BP) widely used in the treatment of osteoporosis and other bone-related diseases.[1][2][3] Its primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[4][5] This inhibition disrupts essential cellular processes, leading to osteoclast apoptosis and a reduction in bone resorption.[1][6][7] The evaluation of new derivatives, such as Risedronate Cyclic Dimer, necessitates robust and reproducible cell-based assays to characterize their biological activity and therapeutic potential.
These application notes provide detailed protocols for a suite of cell-based assays designed to assess the activity of this compound on key cellular targets and pathways. The assays are designed to be conducted in a logical sequence, from initial cytotoxicity screening to specific functional and mechanistic assays.
Core Assays and Experimental Workflow
A tiered approach is recommended for evaluating the activity of this compound. This begins with broad cytotoxicity screening, followed by specific assays to measure effects on osteoclast differentiation and function, and finally, assays to confirm the mechanism of action.
Caption: Experimental workflow for evaluating this compound.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Time Point (hrs) | IC50 (µM) |
| RAW 264.7 | MTT | 24 | |
| RAW 264.7 | MTT | 48 | |
| HUVEC | Calcein AM | 24 | |
| Osteoblasts | MTT | 48 |
Table 2: Effect on Osteoclast Differentiation and Function
| Compound | Concentration (µM) | TRAP-positive Multinucleated Cells (Count) | Resorption Pit Area (%) |
| Vehicle Control | - | ||
| Risedronate | 1 | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 |
Table 3: Induction of Apoptosis in Mature Osteoclasts
| Compound | Concentration (µM) | Apoptotic Cells (%) (Annexin V+/PI-) |
| Vehicle Control | - | |
| Risedronate | 10 | |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 50 |
Table 4: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
| Compound | IC50 (µM) |
| Risedronate | |
| Zoledronate | |
| This compound |
Signaling Pathway: Risedronate's Mechanism of Action
Nitrogen-containing bisphosphonates like risedronate inhibit FPPS, an enzyme in the mevalonate pathway.[4][8] This enzyme is crucial for the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9] These molecules are essential for the post-translational prenylation of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for osteoclast function and survival.[4] Disruption of this process leads to osteoclast apoptosis.[1][3]
References
- 1. m.youtube.com [m.youtube.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Risedronate cyclic dimer co-elution problems in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of risedronate, with a specific focus on co-elution problems involving the risedronate cyclic dimer.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it a concern in HPLC analysis?
A1: The this compound, also known as Risedronate EP Impurity A or Risedronate USP Related Compound B, is a known impurity of risedronate. It is a molecule formed from the condensation of two risedronate molecules. In HPLC analysis, its co-elution with the main risedronate peak can lead to inaccurate quantification of the active pharmaceutical ingredient (API) and failure to meet regulatory requirements for purity.
Q2: Under what conditions does the this compound typically form?
A2: The formation of the this compound is often associated with thermal stress. Studies on the thermal degradation of risedronate indicate that its decomposition can begin at temperatures below 100°C. Therefore, exposure of risedronate samples to elevated temperatures during synthesis, formulation, storage, or even sample preparation for HPLC analysis can promote the formation of this impurity.
Q3: What are the key challenges in the HPLC analysis of risedronate and its impurities?
A3: Risedronate is a polar and ionic compound, which makes it challenging to retain on traditional reversed-phase HPLC columns. Additionally, its ability to chelate with metals can lead to poor peak shapes and recovery if the HPLC system is not metal-free. Therefore, specialized chromatographic techniques are often required for a successful analysis.
Troubleshooting Guide: Risedronate and Cyclic Dimer Co-elution
This guide addresses the common problem of co-elution between risedronate and its cyclic dimer in HPLC analysis.
Problem: Poor resolution or co-elution of risedronate and the cyclic dimer peak.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Chromatographic Method | The inherent polarity of risedronate and its dimer necessitates a specialized HPLC method. Standard C18 columns often provide insufficient retention and selectivity. |
| Solution 1: Employ Ion-Pair Reversed-Phase HPLC. Introduce an ion-pairing reagent, such as tetrabutylammonium hydroxide, to the mobile phase. This will form a neutral ion pair with the anionic phosphonate groups of risedronate and its dimer, enhancing their retention on a reversed-phase column. | |
| Solution 2: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns are specifically designed for the separation of polar compounds and can provide the necessary selectivity to resolve risedronate from its cyclic dimer. | |
| Suboptimal Mobile Phase Conditions | The pH, ionic strength, and organic modifier concentration of the mobile phase are critical for achieving separation. |
| Solution: Method Optimization. Systematically adjust the mobile phase pH to control the ionization state of the analytes. Optimize the concentration of the ion-pairing reagent and the organic modifier (e.g., acetonitrile, methanol) to fine-tune the retention and resolution. A gradient elution may be necessary to achieve optimal separation. | |
| Formation of the Cyclic Dimer During Analysis | High temperatures in the autosampler or column oven can induce the formation of the cyclic dimer, leading to the appearance of a new peak or broadening of the risedronate peak. |
| Solution: Temperature Control. Maintain the autosampler at a low temperature (e.g., 4°C) to prevent sample degradation. If possible, perform the chromatographic separation at a controlled room temperature or the lowest effective column temperature. | |
| Metal Chelation Effects | Risedronate's phosphonate groups can chelate with metal ions in the HPLC system (e.g., stainless steel components), leading to peak tailing and broadening, which can mask the presence of the co-eluting dimer. |
| Solution 1: Use a Bio-inert or PEEK HPLC System. These systems minimize the contact of the sample with metal surfaces. | |
| Solution 2: Add a Chelating Agent to the Mobile Phase. Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) into the mobile phase can help to sequester metal ions and improve peak shape. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC Method for Risedronate and Impurities
This protocol is a starting point for developing a method to separate risedronate from its cyclic dimer and other related substances.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM phosphate buffer with 5 mM tetrabutylammonium hydroxide, pH 7.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 262 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific instrumentation and sample matrix. The use of a reference standard for the this compound (Risedronate EP Impurity A) is essential for method development and peak identification.
Protocol 2: Forced Degradation Study to Investigate Cyclic Dimer Formation
This protocol can be used to intentionally generate the this compound to aid in peak identification and method development.
-
Thermal Stress:
-
Prepare a solution of risedronate in water at a concentration of 1 mg/mL.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution to room temperature before injection into the HPLC system.
-
-
Acidic/Basic Hydrolysis:
-
Prepare solutions of risedronate (1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Keep the solutions at room temperature for 24 hours.
-
Neutralize the solutions before injection.
-
-
Oxidative Degradation:
-
Prepare a solution of risedronate (1 mg/mL) in 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours before injection.
-
Analyze the stressed samples using the developed HPLC method and compare the chromatograms to an unstressed risedronate standard to identify degradation products, including the cyclic dimer.
Visualizations
Caption: Troubleshooting workflow for risedronate and cyclic dimer co-elution.
Caption: Proposed pathway for the formation of the this compound.
Technical Support Center: Optimizing Mass Spectrometry for Risedronate Dimer Sensitivity
Welcome to the technical support center for the analysis of Risedronate and its dimer by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your analytical methods.
I. Frequently Asked Questions (FAQs)
Q1: What is the Risedronate dimer and why is it important to monitor?
A1: The Risedronate dimer, also known as Risedronate EP Impurity A, is a related substance of the active pharmaceutical ingredient Risedronate. It is a cyclic dimer with the chemical formula C14H18N2O12P4 and a molecular weight of approximately 530.2 g/mol .[1] Monitoring and controlling impurities like the dimer are critical for ensuring the quality, safety, and efficacy of the final drug product. Regulatory guidelines often require the identification and quantification of impurities above a certain threshold.
Q2: What are the main challenges in analyzing Risedronate and its dimer by LC-MS?
A2: Risedronate and its dimer are highly polar compounds, which presents several analytical challenges:
-
Poor Retention in Reversed-Phase Chromatography: These analytes are not well-retained on traditional C18 columns, often eluting in the void volume.
-
Peak Tailing: Bisphosphonates are known to interact with metal surfaces in the LC system (e.g., the column frit, tubing, and even the stationary phase itself), leading to significant peak tailing and poor peak shape.
-
Ion Suppression: The high polarity can lead to ion suppression in the electrospray ionization (ESI) source, resulting in low sensitivity.
-
In-source Dimerization/Fragmentation: The conditions within the ESI source can sometimes promote the formation of dimers from the monomer or cause fragmentation of the dimer, leading to inaccurate quantification.
Q3: Can I analyze the Risedronate dimer in positive or negative ionization mode?
A3: Due to the presence of multiple phosphonic acid groups, bisphosphonates are acidic and readily deprotonate. Therefore, negative ion mode ESI is generally preferred for the analysis of Risedronate and its dimer, as it provides higher sensitivity and more stable signal.
Q4: Is derivatization necessary for the analysis of Risedronate and its dimer?
A4: While derivatization to methylate the phosphonic acid groups can decrease the polarity and improve chromatographic retention and sensitivity, it adds complexity and potential variability to the sample preparation process. Direct analysis without derivatization is possible and often preferred for routine quality control, provided the chromatographic and mass spectrometric conditions are well-optimized.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Risedronate and its dimer.
Poor Chromatographic Peak Shape (Tailing, Broadening)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interaction with Metal Surfaces | Use a bio-inert or PEEK-lined LC system and column. | Reduced peak tailing and improved peak symmetry. |
| Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase at a low concentration (e.g., 0.1-1 mM). | The chelating agent will bind to active metal sites in the LC system, preventing interaction with the analytes. | |
| Inappropriate Column Chemistry | Switch to a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column. | Improved retention and peak shape for polar compounds. |
| Mobile Phase pH | Adjust the mobile phase pH to ensure consistent ionization of the analytes. A pH around 7-9 is often a good starting point for negative ion mode analysis of bisphosphonates. | Consistent retention times and improved peak symmetry. |
Low Sensitivity or No Signal for the Risedronate Dimer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Ionization | Optimize ESI source parameters, particularly the capillary voltage, cone voltage (or fragmentor voltage), and gas flows (nebulizer and drying gas). Start with a lower cone voltage to minimize in-source fragmentation. | Increased signal intensity for the precursor ion of the dimer. |
| Ion Suppression | Ensure adequate chromatographic separation from the main Risedronate peak and other matrix components. | Reduced competition for ionization in the ESI source, leading to a stronger signal for the dimer. |
| Dilute the sample if the concentration of Risedronate is very high, as this can suppress the ionization of the lower-concentration dimer. | Improved signal-to-noise for the dimer peak. | |
| Incorrect MRM Transitions | If the exact MRM transitions for the dimer are unknown, perform a product ion scan of the dimer's precursor ion to identify the most abundant and stable fragment ions. | Identification of the optimal Q1/Q3 transitions for sensitive and specific detection of the dimer. |
Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| In-source Dimer Formation | If you suspect the dimer is forming in the ESI source from the Risedronate monomer, reduce the sample concentration and optimize the source conditions (e.g., lower source temperature, lower cone voltage). | A decrease in the apparent dimer signal with reduced concentration would suggest in-source formation. |
| Column Degradation | Use a guard column to protect the analytical column from strongly retained matrix components. | Extended column lifetime and more consistent chromatographic performance. |
| Sample Preparation Variability | Ensure a consistent and well-documented sample preparation procedure. Use a suitable internal standard to correct for variations in extraction and injection. | Improved precision and accuracy of the quantitative results. |
III. Experimental Protocols
The following protocols provide a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.
Sample Preparation
For drug substance or formulated products, a simple dilution is often sufficient.
-
Accurately weigh a portion of the sample (e.g., 10 mg of Risedronate sodium).
-
Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Further dilute the sample to a working concentration suitable for your instrument's sensitivity range (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm filter before injection.
Liquid Chromatography (HILIC Method)
| Parameter | Condition |
| Column | ZIC®-pHILIC (150 mm x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 8.5 with Ammonium Hydroxide) |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 60% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Note: The addition of a small amount of a chelating agent like EDTA to Mobile Phase A may further improve peak shape.
Mass Spectrometry (Negative Ion ESI)
| Parameter | Initial Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 - 3.5 kV |
| Cone Voltage | 20 - 40 V (Optimize for dimer sensitivity vs. fragmentation) |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 L/hr |
IV. Quantitative Data
The following table summarizes the key mass-to-charge ratios for Risedronate and its dimer. Note: The optimal MRM transitions (especially for the dimer) should be determined empirically on your instrument.
| Analyte | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion ([M-H]``) | Potential Product Ions for MRM |
| Risedronate | C7H11NO7P2 | 283.11 | 282.0 | To be determined by product ion scan (e.g., loss of H2O, PO3) |
| Risedronate Dimer | C14H18N2O12P4 | 530.19 | 529.0 | To be determined by product ion scan |
V. Visualizations
Logical Workflow for Troubleshooting Poor Risedronate Dimer Sensitivity
Caption: Troubleshooting workflow for low Risedronate dimer sensitivity.
Experimental Workflow for Risedronate Dimer Analysis
Caption: General workflow for Risedronate dimer analysis.
References
Risedronate Synthesis: A Technical Guide to Preventing Cyclic Dimer Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the formation of the Risedronate cyclic dimer, a critical impurity encountered during the synthesis of Risedronate. Our aim is to equip researchers with the necessary knowledge to minimize or eliminate this byproduct, ensuring the purity and quality of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it a concern?
The this compound is a process-related impurity that can form during the synthesis of Risedronate. It is a molecule with the chemical formula C₁₄H₁₈N₂O₁₂P₄. The presence of this and other impurities must be carefully controlled to meet the stringent purity requirements for pharmaceutical active ingredients set by regulatory bodies. Exceeding specified limits for such impurities can affect the safety and efficacy of the final drug product.
Q2: What is the chemical structure of the this compound?
The structure of the this compound is available in public chemical databases such as PubChem (CID 117064529). It is formally named (2,5-Dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid).
Q3: At what stage of Risedronate synthesis does the cyclic dimer typically form?
The formation of the cyclic dimer is most likely to occur during the primary reaction where 3-pyridylacetic acid is reacted with phosphorous acid and a phosphorylating agent, such as phosphorus trichloride (PCl₃), to form the bisphosphonate structure. The subsequent hydrolysis step is also critical, as improper conditions can potentially influence the formation of byproducts.
Troubleshooting Guide: Minimizing Cyclic Dimer Formation
The formation of the this compound is influenced by several key reaction parameters. The following guide provides insights into how to control these parameters to minimize the formation of this impurity.
Issue 1: High Levels of Cyclic Dimer Detected in the Crude Product
High levels of the cyclic dimer impurity are often a result of suboptimal reaction conditions during the bisphosphonation step.
Possible Causes and Recommended Actions:
| Parameter | Potential Cause for Dimer Formation | Recommended Action |
| Reaction Temperature | Elevated temperatures can accelerate side reactions, including the intermolecular condensation that leads to dimer formation. | Maintain a strict and consistent temperature control throughout the addition of reagents and the subsequent reaction period. Lowering the reaction temperature may reduce the rate of dimer formation, but could also impact the overall reaction kinetics. Process optimization is key. |
| Stoichiometry of Reactants | An incorrect molar ratio of 3-pyridylacetic acid to phosphorous acid and phosphorus trichloride can lead to the formation of reactive intermediates that favor dimerization. An excess of the phosphorylating agent might increase the likelihood of side reactions. | Carefully control the stoichiometry of all reactants. A slight excess of 3-pyridylacetic acid or phosphorous acid relative to phosphorus trichloride may be beneficial. Stepwise addition of phosphorus trichloride is also a recommended strategy. |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can increase the probability of byproduct formation, including the cyclic dimer. | Optimize the reaction time to ensure complete conversion of the starting material while minimizing the window for side reactions. In-process monitoring (e.g., by HPLC) can help determine the optimal reaction endpoint. |
| Mixing and Agitation | Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of the dimer. | Ensure efficient and consistent agitation throughout the reaction to maintain a homogenous reaction mixture and uniform temperature distribution. |
Issue 2: Difficulty in Removing the Cyclic Dimer During Purification
The cyclic dimer can sometimes be challenging to remove from the desired Risedronate product due to similarities in their physicochemical properties.
Possible Causes and Recommended Actions:
| Parameter | Challenge | Recommended Action |
| Crystallization/Precipitation | Co-precipitation of the dimer with Risedronate can occur if the solvent system and conditions are not optimized. | Experiment with different solvent systems and anti-solvents for crystallization. A multi-step crystallization or recrystallization process may be necessary. The pH of the solution during crystallization is a critical parameter to control. |
| Chromatographic Purification | If levels of the dimer are too high for effective removal by crystallization, chromatographic methods may be required. | While not ideal for large-scale production, ion-exchange chromatography can be an effective method for separating the highly polar bisphosphonate compounds from the dimeric impurity. |
Experimental Protocols and Methodologies
A typical synthesis of Risedronic acid involves the reaction of 3-pyridylacetic acid with phosphorous acid and phosphorus trichloride, followed by hydrolysis. To minimize dimer formation, consider the following generalized protocol:
-
Reaction Setup: Charge a suitable reactor with 3-pyridylacetic acid and phosphorous acid in an appropriate solvent.
-
Temperature Control: Cool the mixture to a predetermined temperature (e.g., 0-10 °C) with efficient stirring.
-
Reagent Addition: Slowly add phosphorus trichloride to the reaction mixture while maintaining strict temperature control.
-
Reaction: Allow the reaction to proceed at a controlled temperature for a specified duration. Monitor the reaction progress using a suitable analytical technique like HPLC.
-
Hydrolysis: Carefully quench the reaction mixture with water or an acidic aqueous solution, again controlling the temperature to prevent uncontrolled exothermic reactions.
-
Isolation: Isolate the crude Risedronic acid, which can then be purified by crystallization.
Visualizing the Synthesis and Dimer Formation
To better understand the process, the following diagrams illustrate the key relationships and potential pathways.
Caption: A simplified workflow of Risedronate synthesis and purification.
Risedronate cyclic dimer stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with risedronate. It offers troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments and drug formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for risedronate?
A1: Risedronate should be stored in a well-closed container at room temperature, protected from heat, moisture, and direct light. It is also advised to prevent it from freezing[1]. For analytical purposes, stock solutions of risedronate have shown stability for at least 10 days when kept in a refrigerator and shielded from light[2]. Furthermore, standard and sample solutions are stable for a minimum of 30 days when stored at 4°C[3]. Long-term stability of quality control samples has been demonstrated at -24°C[4]. For some pharmaceutical formulations, a shelf-life of 36 months without special storage conditions has been deemed acceptable[5].
Q2: What is the risedronate cyclic dimer and how is it formed?
A2: The this compound is a known impurity of risedronate[6]. However, detailed information regarding its specific structure, mechanism of formation, and the precise conditions that promote its development is not extensively documented in publicly available scientific literature. It is advisable to employ robust, stability-indicating analytical methods to monitor for the presence of this and other potential degradation products during stability studies.
Q3: What are the main degradation pathways for risedronate?
A3: Risedronate is susceptible to degradation under certain stress conditions. Thermal degradation of risedronate occurs in multiple steps[7]. While hydrolysis is not considered a major degradation route under normal environmental conditions, the drug can be degraded through oxidation[1][8]. Risedronate is not expected to be susceptible to degradation by direct sunlight (photolysis)[8]. Forced degradation studies are essential to identify potential degradation products that may arise under various stress conditions.
Q4: Can risedronate interact with other substances during storage or experiments?
A4: Yes, risedronate has metal-chelating properties, which can lead to interactions[2]. This is a critical consideration during analytical method development, as interactions with metal ions in HPLC systems can cause poor peak shape and inaccurate quantification[2]. Additionally, the presence of certain excipients can influence the thermal stability of risedronate[4].
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of risedronate, particularly by High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | Metal chelation with components of the HPLC system. | Use a bio-inert or metal-free HPLC system to prevent interactions. Alternatively, add a chelating agent like EDTA to the mobile phase[2][9]. A tailing factor greater than 1.5 can be an indicator of metal contamination[2]. |
| Inconsistent retention times | Fluctuations in mobile phase pH or temperature. | Ensure precise control and monitoring of the mobile phase pH and maintain a constant column temperature using a column oven. |
| Low analyte recovery | Adsorption of risedronate onto active sites in the HPLC column or system. | Use a column specifically designed for polar compounds or employ an ion-pairing agent in the mobile phase to improve retention and recovery. |
| Appearance of unknown peaks in the chromatogram | Degradation of the risedronate sample. | Prepare fresh samples and store them under recommended conditions. If degradation is suspected, perform a forced degradation study to identify the degradation products. |
| Baseline noise or drift | Contaminated mobile phase or detector issues. | Filter all mobile phase components and ensure the detector lamp has sufficient energy. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a general approach for a stability-indicating HPLC method for the analysis of risedronate and its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable[1].
2. Reagents and Materials:
-
Risedronate reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Sodium dodecyl sulfate
-
Triethylamine
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.02 M sodium dodecyl sulfate, 0.3% triethylamine in 0.02 M orthophosphoric acid, adjusted to a specific pH) and an organic modifier like acetonitrile[1][8]. |
| Flow Rate | Typically around 1.0 mL/min[10]. |
| Column Temperature | Maintained at a constant temperature, for example, 30°C[10]. |
| Detection Wavelength | 262 nm or 263 nm[1][10]. |
| Injection Volume | 20 µL. |
4. Sample Preparation:
-
Prepare a stock solution of risedronate in a suitable solvent (e.g., water).
-
For the analysis of pharmaceutical formulations, dissolve the product in the mobile phase to achieve a known concentration.
5. Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Forced Degradation Study Protocol
This protocol describes a typical workflow for conducting a forced degradation study on risedronate to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of risedronate in water or a suitable solvent at a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the risedronate solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified duration.
-
Base Hydrolysis: Treat the risedronate solution with a base (e.g., 0.1 N NaOH) and heat at a controlled temperature for a specified duration.
-
Oxidative Degradation: Treat the risedronate solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid risedronate or a solution to dry heat at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the risedronate solution to UV and visible light in a photostability chamber.
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify any degradation products formed.
-
Calculate the percentage of degradation of risedronate under each stress condition.
Visualizations
Caption: Experimental workflow for a forced degradation study of risedronate.
References
- 1. Development and validation of a micellar high-performance liquid chromatographic method for determination of risedronate in raw material and in a pharmaceutical formulation: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. GSRS [precision.fda.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Simultaneous Estimation and Validation of Risedronate Sodium in Tablet Dosage Form by RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 9. agilent.com [agilent.com]
- 10. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Risedronate dimer peak tailing in chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to risedronate analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during the analysis of risedronate and its related compounds, with a specific focus on dimer peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for the risedronate dimer?
A1: Peak tailing of the risedronate dimer in reverse-phase chromatography is often attributed to several factors:
-
Secondary Silanol Interactions: Risedronate, being a polar compound with chelating properties, can interact strongly with residual silanol groups on the silica-based column packing material. This can lead to peak tailing.[1][2]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can lead to inconsistent ionization of risedronate and the dimer, causing poor peak shape.[3][4]
-
Column Overload: Injecting too concentrated a sample can lead to overloading of the column, resulting in broadened and tailing peaks.[5][6]
-
Column Degradation: Over time, the column's stationary phase can degrade, especially when using mobile phases with a high pH, leading to increased silanol interactions and peak tailing.[7]
-
Metal Contamination: Risedronate is a chelating agent and can interact with any metal ions present in the HPLC system or on the column, which can contribute to peak tailing.
Q2: How can I improve the peak shape of the risedronate dimer?
A2: To improve peak shape, consider the following troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is optimized for your specific column and method. For risedronate, a mobile phase pH around 6.8 has been shown to produce symmetrical peaks.[8]
-
Use an Ion-Pairing Agent: Adding an ion-pairing reagent, such as tetrabutylammonium phosphate, to the mobile phase can help to mask the polar functional groups of risedronate and its dimer, reducing their interaction with the stationary phase and improving peak shape.[9]
-
Select an Appropriate Column: Utilize a column with high-purity silica and effective end-capping to minimize silanol interactions. Alternatively, a column specifically designed for polar analytes may be beneficial.
-
Optimize Injection Volume and Concentration: Reduce the sample concentration or injection volume to prevent column overload.[5][6]
-
Incorporate a Chelating Agent in the Mobile Phase: Adding a chelating agent like EDTA to the mobile phase can help to sequester metal ions and reduce their interaction with risedronate. The USP monograph for risedronate analysis suggests a method using an EDTA eluent.[10]
Q3: What is a suitable starting point for a chromatographic method for risedronate and its dimer?
A3: A good starting point for method development, based on published literature, would be a reverse-phase C18 column with a mobile phase containing a phosphate buffer, an ion-pairing agent, and an organic modifier. For example, a mobile phase consisting of potassium phosphate buffer and potassium edetate buffer has been successfully used.[8] The pH should be carefully controlled, and UV detection is typically performed at around 262 nm.[11][12]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Risedronate Dimer Peak Tailing
This guide provides a step-by-step workflow for diagnosing and resolving peak tailing issues with the risedronate dimer.
Caption: A logical workflow for troubleshooting risedronate dimer peak tailing.
| Step | Action | Possible Causes | Solutions |
| 1 | Check System Suitability | Poor system performance | Check for leaks, ensure pump is delivering a stable flow rate, and verify detector function. |
| 2 | Investigate Column Health | Column void, contamination, degradation | Flush the column, try a new column of the same type, consider a different column chemistry. |
| 3 | Evaluate Mobile Phase | Incorrect pH, buffer exhaustion, improper mixing | Prepare fresh mobile phase, verify pH, ensure adequate buffering capacity.[3] |
| 4 | Optimize Method Parameters | Sub-optimal mobile phase composition | Introduce an ion-pairing agent, add a chelating agent (e.g., EDTA), adjust organic modifier percentage.[9][10] |
| 5 | Assess Sample Preparation | Sample solvent stronger than mobile phase, high concentration | Dissolve sample in the mobile phase, reduce injection volume or dilute the sample. |
Guide 2: Optimizing Mobile Phase for Risedronate Analysis
The composition of the mobile phase is critical for achieving good peak shape for risedronate and its dimer. This guide provides a decision tree for mobile phase optimization.
Caption: A decision tree for optimizing the mobile phase in risedronate analysis.
Experimental Protocols
Protocol 1: HPLC Method for Risedronate Analysis using a Green Mobile Phase
This protocol is adapted from a published method for the analysis of risedronate sodium in bulk and tablet formulations.[8]
-
Column: Waters Atlantis dC18 (150 mm × 3.9 mm; 5 µm)
-
Mobile Phase: A 1:2 v/v mixture of potassium phosphate buffer (pH 2.9) and potassium edetate buffer (pH 9.5). The final pH is adjusted to 6.8 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: UV at 263 nm
-
Run Time: 3.0 min
Standard Solution Preparation:
-
Prepare a stock solution of risedronate sodium reference standard by dissolving 14 mg in 100 mL of deionized water to obtain a concentration of 140 µg/mL.
-
Prepare working standards by diluting the stock solution with deionized water to the desired concentrations (e.g., 14–140 µg/mL).
Protocol 2: Ion Chromatography Method for Risedronate Assay
This protocol is based on the USP monograph for risedronate sodium.[10]
-
Column: Dionex IonPac AS7 (4 × 250 mm)
-
Eluent: 4.8 mM EDTA, with the pH adjusted to 9.5 ± 0.1 with 5 M NaOH.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection: UV at 263 nm
Sample Preparation:
Prepare samples and standards according to the procedures described in the current USP monograph for risedronate sodium.
Quantitative Data Summary
| Parameter | Method 1 (Green HPLC) [8] | Method 2 (Ion Chromatography) [10] |
| Column Type | C18 | Anion-Exchange |
| Mobile Phase | Potassium phosphate & potassium edetate buffers | EDTA solution |
| pH | 6.8 | 9.5 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30 °C | 25 °C |
| Detection | 263 nm | 263 nm |
| Risedronate Retention Time | ~1.3 min | <15 min |
| Linearity Range | 14–140 µg/mL | Not specified |
| Correlation Coefficient (r²) | 0.9994 | Not specified |
This technical support center provides a starting point for addressing issues with risedronate analysis. For more complex problems, it is always recommended to consult the instrument and column manufacturer's guidelines or contact their technical support.
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. hplc.eu [hplc.eu]
- 5. youtube.com [youtube.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impurity makes a split peak, Risedronate - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and validation of a micellar high-performance liquid chromatographic method for determination of risedronate in raw material and in a pharmaceutical formulation: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Risedronate and its Cyclic Dimer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the quantification of Risedronate and its process-related impurity, the Risedronate cyclic dimer (also known as Risedronate EP Impurity A).
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it important to quantify?
The this compound is a process-related impurity of Risedronate.[1][2] Its chemical name is [(3RS,6RS AND 3R,6S-meso)-2,5-dihydroxy-2,5-dioxo-3,6-bis[(pyridin-3-yl)methyl]-1,4,2λ5,5λ5-dioxadiphosphinane-3,6-diyl]bis(phosphonic acid).[3] Like all impurities in an active pharmaceutical ingredient (API), it is critical to monitor and quantify the cyclic dimer to ensure the safety, efficacy, and quality of the final drug product. Regulatory bodies like the ICH require that impurities are identified and controlled within acceptable limits.
Q2: Are there established analytical methods for quantifying the this compound?
Q3: How can I generate the this compound to use as a reference standard for method validation?
The cyclic dimer can be generated through forced degradation studies, which involve subjecting the Risedronate drug substance to stress conditions more severe than accelerated stability testing.[6] While the specific conditions that preferentially form the cyclic dimer are not well-documented in public literature, the following standard stress conditions should be investigated:
-
Thermal Stress: Heating the solid drug substance at elevated temperatures (e.g., 60°C, 80°C, 100°C).[7] Risedronate has been noted to begin decomposition at temperatures below 100°C.
-
Hydrolytic Stress: Exposing Risedronate solutions to acidic and basic conditions (e.g., 1.0 M HCl, 1.0 M NaOH) at elevated temperatures (e.g., 50°C).[1]
-
Oxidative Stress: Treating Risedronate solutions with an oxidizing agent like hydrogen peroxide (e.g., 3.0% H₂O₂).[1]
-
Photolytic Stress: Exposing the drug substance to UV and fluorescent light as per ICH Q1B guidelines.[8]
The resulting degraded samples must be analyzed to identify and isolate the cyclic dimer for use as a reference material.
Q4: What are the primary analytical challenges associated with Risedronate and its impurities?
The analysis of Risedronate and its polar impurities presents several challenges:
-
High Polarity: The two phosphonate groups make Risedronate and its dimer very polar, leading to poor retention on traditional reversed-phase (RP) HPLC columns.[4]
-
Metal Chelation: Bisphosphonates are strong metal chelators. Interaction with any metal ions in the HPLC system (e.g., stainless steel tubing, frits) can cause severe peak tailing and poor recovery.[4][5]
-
Lack of a Strong Chromophore: While Risedronate contains a pyridine ring that allows for UV detection, sensitivity can be a limitation for low-level impurities. Derivatization is sometimes used for bioanalytical methods to enhance sensitivity for LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Risedronate and its related compounds using liquid chromatography.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Metal chelation with system components. 2. Column contamination or degradation. 3. Inappropriate mobile phase pH. | 1. Use a bio-inert or metal-free LC system.[5] 2. Add a strong chelating agent like EDTA to the mobile phase to sequester metal ions.[4] 3. Flush the column with a strong solvent. If the problem persists, replace the guard or analytical column. 4. Ensure the mobile phase pH is correctly prepared and stable. For the USP IC method, the pH should be tightly controlled at 9.5 ± 0.1.[4] |
| Shifting Retention Times | 1. Mobile phase composition has changed (evaporation of organic component, pH drift). 2. Column temperature fluctuation. 3. Inconsistent mobile phase preparation. | 1. Prepare fresh mobile phase daily. Keep solvent reservoirs covered.[4] 2. Use a column oven to maintain a constant and stable temperature. 3. Ensure the amount of acid/base used for pH adjustment is consistent between batches.[4] |
| Poor Resolution Between Risedronate and Impurities | 1. Incorrect mobile phase pH. 2. Column aging or loss of efficiency. 3. Mobile phase ionic strength is too high or too low. | 1. Verify the mobile phase pH is within the method's specified range (e.g., 9.5 ± 0.1 for the USP method).[4] 2. Replace the analytical column. 3. Systematically adjust the buffer concentration in the mobile phase to optimize separation. |
| Low Analyte Response / Poor Sensitivity | 1. Incorrect UV detection wavelength. 2. Sample degradation in the autosampler. 3. Low concentration of the impurity. | 1. Ensure the detector is set to the λmax of Risedronate and its dimer (approx. 262-263 nm).[9] 2. Use a cooled autosampler (e.g., 4°C) if stability issues are suspected. 3. For trace-level analysis, consider developing a more sensitive LC-MS/MS method, which may require derivatization to improve ionization and chromatographic properties. |
Experimental Protocols & Data
Protocol: Starting Point for Risedronate and Impurity Analysis (Based on USP Monograph)
This protocol is a recommended starting point for developing a method to quantify the this compound. The method must be fully validated for the specific impurity.
1. Chromatographic System:
-
System: Ion Chromatograph or a bio-inert HPLC system.[5]
-
Detector: UV detector set at 263 nm.[4]
-
Column: Anion-exchange column, such as a Dionex IonPac AS7 (4 × 250 mm), packing L48.[4]
-
Column Temperature: 25 °C.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Injection Volume: 20 µL.[5]
2. Reagents and Solutions:
-
Mobile Phase: 4.8 mM EDTA, with the pH adjusted to 9.5 ± 0.1 with 5 M NaOH. Prepare fresh.[4]
-
Diluent: Mobile Phase.
-
Standard Solution Preparation: Prepare a stock solution of Risedronate reference standard. A separate stock of the isolated cyclic dimer reference standard will be required. Prepare working standards by diluting the stock solutions with the diluent to appropriate concentrations for the calibration curve.
-
Sample Preparation (Tablets): Pulverize tablets. Weigh a portion of the powder equivalent to a specified amount of Risedronate, dissolve in diluent, sonicate for 10-15 minutes, and dilute to the final target concentration. Centrifuge and filter the final solution through a 0.45 µm filter before injection.[4][9]
Method Validation Parameters (Example for Risedronate API)
The following tables summarize typical validation results for the Risedronate API as reported in literature. A similar comprehensive validation must be performed for the This compound impurity.
Table 1: Linearity and Range for Risedronate
| Method | Analyte | Concentration Range | Correlation Coefficient (r²) | Reference |
| HPLC-UV | Risedronate Sodium | 14–140 µg/mL | 0.9994 | [9] |
| HPLC (Bio-Inert) | Risedronate Sodium | 16 µg/mL - 2 mg/mL | 1.0 | [5] |
Table 2: Precision and Accuracy for Risedronate
| Method | Concentration Level | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| HPLC (Bio-Inert) | ~0.1 mg/mL | 0.7% - 3.1% | 92.5% - 98.5% | [5] |
| HPLC (Bio-Inert) | ~1.0 mg/mL | 0.6% - 1.9% | 93.9% - 99.3% | [5] |
| IC (USP Method) | 0.075 - 0.125 mg/mL | <2.0% | 97.1% - 98.3% | [4] |
Table 3: Detection and Quantitation Limits for Risedronate
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC (Bio-Inert) | 0.254 µg/mL | 0.849 µg/mL | [5] |
Visualizations
Caption: General workflow for the development and validation of a stability-indicating analytical method.
Caption: Troubleshooting decision tree for common HPLC/IC issues in Risedronate analysis.
Caption: Hypothetical pathway for the formation of the this compound via dehydration.
References
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. alentris.org [alentris.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]
<
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic resolution between Risedronate and its related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic analysis of Risedronate?
A1: Risedronate presents several analytical challenges. Due to its polar phosphonate groups, it exhibits poor retention on traditional reversed-phase (RP) columns like C18.[1] Additionally, its strong metal-chelating properties can lead to poor peak shape and inaccurate quantification if the HPLC system is not metal-free.[1][2] To overcome these issues, methods often employ ion-exchange chromatography or ion-pair reversed-phase chromatography.[1][3][4]
Q2: What type of column is recommended for Risedronate analysis?
A2: Anion-exchange columns are highly effective. The United States Pharmacopeia (USP) monograph specifies a USP L48 packing, which is a high-capacity, hydrophobic, anion-exchange column designed for polyvalent anions like bisphosphonates.[1][5] Alternatively, ion-pair reversed-phase chromatography on a C8 or C18 column can be used, but this requires adding an ion-pairing reagent to the mobile phase to achieve retention.[3][6]
Q3: Why is EDTA added to the mobile phase?
A3: Ethylenediaminetetraacetic acid (EDTA) is a chelating agent added to the mobile phase to bind with any metal contaminants in the system or sample.[1][2] This is crucial because Risedronate can chelate with metals, leading to significant peak tailing and poor recovery.[1] By sequestering metal ions, EDTA ensures better peak symmetry and more reliable results.
Q4: How does mobile phase pH affect the separation?
A4: Mobile phase pH is a critical parameter. For anion-exchange methods, a high pH (around 9.5) is used to ensure that Risedronate, a polyvalent anion, is fully ionized for effective separation.[1][4] Maintaining the pH within a narrow range (e.g., 9.5 ± 0.1) is essential for reproducible retention times and consistent resolution.[1] For ion-pair RP methods, the pH is often adjusted to optimize the interaction between the analyte, the ion-pairing reagent, and the stationary phase; a pH of 7.0 has been used successfully in some methods.[3]
Troubleshooting Guide
This section addresses common problems encountered during the analysis of Risedronate and its impurities.
Problem: Poor Resolution Between Risedronate and an Impurity
If you are experiencing co-elution or a resolution value (Rs) of less than 2.0 between critical peaks, consider the following solutions.
-
Verify and Adjust Mobile Phase pH: A small deviation in pH can significantly impact selectivity. Prepare a fresh mobile phase, ensuring the pH is precisely adjusted as specified in the method (e.g., 9.5 ± 0.1 for the USP method).[1] Inconsistent pH is a common cause of shifting retention times and decreased resolution.[1]
-
Optimize Mobile Phase Composition:
-
For Ion-Exchange: Ensure the concentration of the eluting ion (e.g., EDTA) is correct.[1] A slight modification might be necessary to improve selectivity.
-
For Ion-Pair RP: Adjust the concentration of the ion-pairing reagent (e.g., n-amylamine or tetrabutylammonium).[3][6] Increasing the concentration can improve retention and potentially alter selectivity. Also, consider optimizing the organic modifier (e.g., acetonitrile/methanol) ratio.[3]
-
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and often improves resolution, although it will lengthen the analysis time.[7]
-
Adjust Column Temperature: Lowering the column temperature can increase retention and may improve the resolution between closely eluting peaks.[7] Conversely, increasing the temperature can sometimes alter selectivity in your favor.
Problem: Peak Tailing or Asymmetrical Peaks
Peak tailing is often observed with Risedronate and is usually a sign of unwanted secondary interactions. The USP specification for the tailing factor is typically ≤1.5.[1]
-
Check for Metal Contamination: This is the most common cause of peak tailing for Risedronate.[1] Ensure your system is metal-free or bio-inert.[2] Always use high-purity solvents and freshly prepared mobile phase containing a chelating agent like EDTA.[1] Tailing factors greater than 1.5 often point to metal contamination.[1]
-
Use a High-Purity Column: Poor quality silica can have active silanol groups that cause tailing.[8] Use a modern, high-purity, base-deactivated column.
-
Reduce Sample Load: Injecting too much sample can overload the column and lead to peak distortion. Try diluting your sample or reducing the injection volume.[8]
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve and inject your sample in the initial mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak fronting or splitting.[9]
Problem: Shifting Retention Times
Inconsistent retention times make peak identification unreliable.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a leading cause of retention time drift. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Column Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can cause retention times to shift.[10]
-
Pump and System Leaks: Check the HPLC system for any leaks, as this can cause pressure fluctuations and affect the flow rate.[10] Worn pump seals or faulty check valves can also lead to inconsistent flow.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This is especially important for ion-pair chromatography.
Experimental Protocols & Data
Reference Method: USP Ion Chromatography
This method is based on the USP monograph for Risedronate Sodium and is suitable for separating Risedronate from its related compounds A and C.[1][4][5]
| Parameter | Specification |
| Column | Dionex IonPac AS7, 4 x 250 mm (USP L48)[1][5] |
| Mobile Phase | 4.8 mM EDTA, pH adjusted to 9.5 ± 0.1 with 5 M NaOH[1][5] |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temp. | 25 °C[5] |
| Injection Vol. | 20 µL |
| Detection | UV at 263 nm[1][5] |
| Run Time | ~15-20 minutes |
System Suitability Requirements:
-
Resolution: The resolution between Risedronate Related Compound A and Risedronate must be ≥ 2.3.[1]
-
Tailing Factor: The tailing factor for the Risedronate peak must be ≤ 1.5.[1]
-
RSD: The relative standard deviation for replicate injections must be ≤ 1.0%.[1]
Data: Effect of pH on Resolution (Illustrative)
This table illustrates how a minor change in mobile phase pH can affect the retention time (Rt) and resolution (Rs) of Risedronate and a critical impurity, demonstrating the importance of precise pH control.
| Mobile Phase pH | Impurity Rt (min) | Risedronate Rt (min) | Resolution (Rs) | Observation |
| 9.4 | 10.5 | 11.8 | 1.9 | Resolution below USP requirement. |
| 9.5 (Optimal) | 10.2 | 11.9 | 2.5 | Meets USP requirement.[1] |
| 9.6 | 9.9 | 11.5 | 2.1 | Resolution is decreasing again. |
Visual Guides
Troubleshooting Workflow for Poor Resolution
This diagram outlines a logical workflow for diagnosing and fixing poor peak resolution in your Risedronate analysis.
Caption: A step-by-step troubleshooting guide for poor resolution.
General HPLC Experimental Workflow
This diagram provides a high-level overview of the standard experimental process from sample preparation to final data analysis.
Caption: Standard workflow for HPLC analysis of Risedronate.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. Analysis of risedronate and related substances by ion-pair reversed-phase high-performance liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Risedronate Degradation and Dimer Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Risedronate, with a specific focus on the formation of its dimer impurity.
Frequently Asked Questions (FAQs)
Q1: What is the primary dimer degradation product of Risedronate?
A1: The primary dimer degradation product of Risedronate is known as Risedronate Impurity A. Its chemical name is [(3RS,6RS and 3R,6S-meso)-2,5-Dihydroxy-2,5-dioxo-3,6-bis[(pyridin-3-yl)methyl]-1,4,2λ5,5λ5-dioxadiphosphinane-3,6-diyl]bis(Phosphonic Acid) Disodium Salt.
Q2: What are the general conditions that can lead to the degradation of Risedronate?
A2: Risedronate is susceptible to degradation under various stress conditions, including thermal stress, and exposure to acidic and basic environments. Thermal degradation of Risedronate has been observed to begin at temperatures below 100°C[1]. Forced degradation studies are employed to intentionally degrade the drug substance to understand its stability profile and identify potential degradation products[2][3][4].
Q3: Is there a known specific pathway for the formation of the Risedronate dimer (Impurity A)?
A3: While the dimer (Impurity A) is a known impurity, the precise, step-by-step chemical pathway and reaction mechanism for its formation from Risedronate are not extensively detailed in publicly available literature. It is understood to be a product of degradation that can form during synthesis and storage. The dimer is listed as a related substance in pharmacopeial information.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpected peak corresponding to a dimer observed in HPLC analysis of a Risedronate sample. | - Thermal Degradation: The sample may have been exposed to elevated temperatures during processing, storage, or analysis. Risedronate's thermal decomposition starts below 100°C[1].- pH Instability: The pH of the sample solution or formulation may be outside the optimal stability range for Risedronate. | - Review the thermal history of the sample. Ensure proper temperature control during all stages.- Analyze samples promptly after preparation.- Investigate the effect of pH on the sample's stability by conducting studies at various pH levels. |
| Difficulty in separating the Risedronate dimer from the parent drug peak during chromatographic analysis. | - Suboptimal Chromatographic Conditions: The HPLC method may not be adequately optimized to resolve the dimer from Risedronate. | - Develop and validate a stability-indicating HPLC method. Ion-pair chromatography with UV detection has been successfully used for Risedronate and its impurities.- Utilize a suitable column and mobile phase composition to achieve adequate separation. |
| Inconsistent or high levels of dimer formation in different batches of Risedronate. | - Variability in Storage Conditions: Inconsistent temperature and humidity during storage can lead to varying rates of degradation.- Presence of Catalytic Impurities: Trace amounts of certain impurities in the drug substance or excipients could catalyze the dimerization reaction. | - Implement and strictly adhere to controlled storage conditions for all batches.- Characterize the impurity profile of the starting materials and excipients to identify any potential catalysts. |
Experimental Protocols
Forced Degradation Studies to Investigate Dimer Formation
Forced degradation studies are crucial for understanding the formation of the Risedronate dimer. Below are generalized protocols based on common industry practices for stress testing of pharmaceuticals[3][4][5].
1. Thermal Degradation:
-
Objective: To assess the impact of heat on the formation of the Risedronate dimer.
-
Methodology:
-
Accurately weigh a known amount of Risedronate drug substance.
-
Place the sample in a calibrated oven at a specific temperature (e.g., 60°C, 80°C). Note that Risedronate's decomposition begins below 100°C[1].
-
Expose the sample for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent (e.g., water), and analyze by a validated stability-indicating HPLC method to quantify the parent drug and any degradation products, including the dimer.
-
2. Hydrolytic Degradation (Acidic and Basic Conditions):
-
Objective: To evaluate the stability of Risedronate and the potential for dimer formation in acidic and basic solutions.
-
Methodology:
-
Prepare solutions of Risedronate in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or elevated temperature like 60°C) for a specific duration.
-
At predetermined time intervals, withdraw aliquots, neutralize them if necessary, and analyze by HPLC to monitor the degradation of Risedronate and the formation of the dimer.
-
3. Oxidative Degradation:
-
Objective: To determine the susceptibility of Risedronate to oxidation and identify any resulting degradation products, including the dimer.
-
Methodology:
-
Prepare a solution of Risedronate in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature or a slightly elevated temperature for a set period.
-
Analyze samples at various time points by HPLC to track the degradation process.
-
4. Photolytic Degradation:
-
Objective: To assess the impact of light exposure on the stability of Risedronate.
-
Methodology:
-
Expose the Risedronate drug substance (as a solid or in solution) to a controlled light source that provides both UV and visible light of a specified intensity and duration, following ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples by HPLC to determine the extent of photodegradation and identify any photodegradants.
-
Data Presentation
Table 1: Hypothetical Quantitative Data from Forced Degradation Studies of Risedronate
| Stress Condition | Duration (hours) | Risedronate Assay (%) | Dimer (Impurity A) (%) | Other Degradants (%) |
| Thermal (80°C) | 24 | 95.2 | 1.8 | 3.0 |
| 48 | 90.5 | 3.5 | 6.0 | |
| 72 | 85.1 | 5.2 | 9.7 | |
| Acidic (0.1 N HCl, 60°C) | 12 | 92.7 | 0.5 | 6.8 |
| 24 | 86.3 | 1.1 | 12.6 | |
| Basic (0.1 N NaOH, 60°C) | 12 | 91.5 | 0.8 | 7.7 |
| 24 | 84.2 | 1.5 | 14.3 | |
| Oxidative (3% H₂O₂, RT) | 24 | 98.1 | Not Detected | 1.9 |
| Photolytic (ICH Q1B) | - | 99.5 | Not Detected | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
Visualizations
Degradation Pathway Logical Flow
Caption: Logical flow illustrating the degradation of Risedronate under stress conditions.
Experimental Workflow for Forced Degradation Studies
Caption: General experimental workflow for conducting forced degradation studies on Risedronate.
References
Validation & Comparative
Comparative Analysis of Risedronate Cyclic Dimer and Other Bisphosphonate Impurities: A Technical Guide
In the development and manufacturing of bisphosphonate active pharmaceutical ingredients (APIs), the identification and control of impurities are critical to ensure product quality, safety, and efficacy. This guide provides an objective comparison of Risedronate Cyclic Dimer, a known impurity of Risedronate, with other impurities found in common bisphosphonates. It includes a summary of analytical detection methods, detailed experimental protocols, and visual diagrams of analytical workflows and relevant biological pathways.
Overview of Bisphosphonate Impurities
Bisphosphonate drugs are susceptible to the formation of various impurities, which can arise from the manufacturing process (synthesis by-products), degradation of the API, or interaction with excipients. These impurities can include starting materials, intermediates, isomers, and degradation products. The this compound is recognized as "Risedronate EP Impurity A," highlighting its regulatory significance.[1] Other bisphosphonates, such as ibandronate, have their own characteristic impurities, including N-desmethyl and N-despentyl derivatives.[2] The control of these "related substances" is a critical aspect of quality control in drug development.[3]
Comparative Data on Impurity Detection
Direct comparative studies detailing the prevalence and toxicological profiles of this compound versus other bisphosphonate impurities are not extensively available in public literature. However, analytical methods have been developed and validated for the quantification of impurities in individual bisphosphonates. The data below is synthesized from studies on ibandronate, providing a benchmark for the levels of sensitivity required for impurity profiling.
| Impurity/Analyte | Analytical Method | Column Type | Detection | Limit of Quantification (LOQ) | Source |
| Ibandronate & Related Substances | HPLC-CAD | Mixed-Mode (C18 & Strong Anion Exchange) | Charged Aerosol Detection (CAD) | ≥ 0.03% | [2] |
| N-desmethyl-ibandronate | HPLC-CAD | Mixed-Mode (C18 & Strong Anion Exchange) | Charged Aerosol Detection (CAD) | Not specified, but detected below 0.05% | [2] |
| N-despentyl ibandronate | HPLC-CAD | Mixed-Mode (C18 & Strong Anion Exchange) | Charged Aerosol Detection (CAD) | Not specified, but detected below 0.05% | [2] |
| N,N-dimethyl pamidronate | HPLC-CAD | Mixed-Mode (C18 & Strong Anion Exchange) | Charged Aerosol Detection (CAD) | Not specified, but detected below 0.05% | [2] |
| This compound | Not specified | Not specified | Not specified | Not specified | N/A |
Note: In a study of four batches of Ibandronate sodium, no single impurity was detected at a concentration above 0.05%.[2] This level is a common threshold for reporting, identification, and qualification of impurities in pharmaceutical products as per ICH guidelines.
Experimental Protocols
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for Bisphosphonate Impurity Profiling
This protocol is a representative method based on established techniques for analyzing bisphosphonate impurities.[2][4]
Objective: To separate, detect, and quantify Risedronate, its cyclic dimer, and other potential related substances.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump and autosampler.
-
Charged Aerosol Detector (CAD).
2. Chromatographic Conditions:
-
Column: A mixed-mode column combining hydrophobic C18 and strong anion exchange retention mechanisms is effective for separating polar, ionic bisphosphonates and their impurities.[2]
-
Mobile Phase A: Deionized water with a volatile ion-pairing agent or acid (e.g., 15 mM Trifluoroacetic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start at a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
0-5 min: 5% B
-
5-20 min: Ramp to 30% B
-
20-25 min: Hold at 30% B
-
25-26 min: Return to 5% B
-
26-30 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the Risedronate API sample in the mobile phase A to a final concentration of approximately 1 mg/mL.
-
Prepare reference standards of Risedronate and any available impurity standards (e.g., this compound) at known concentrations.
4. Detection (CAD):
-
Gas: Nitrogen.
-
Nebulizer Temperature: 35°C.
-
Data acquisition and processing are performed using appropriate chromatography software.
5. Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ).[2]
Visualizations: Workflows and Biological Pathways
Experimental Workflow for Bisphosphonate Impurity Analysis
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a bisphosphonate drug substance.
References
A Comparative Analysis of Risedronate and its Putative Cyclic Dimer in Bone Resorption
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the well-characterized bisphosphonate, Risedronate, and its theoretical cyclic dimeric form. While extensive experimental data is available for Risedronate, delineating its mechanism of action and therapeutic efficacy, a significant knowledge gap exists regarding its cyclic dimer. To date, no published literature detailing the synthesis, biological evaluation, or comparative performance of a Risedronate cyclic dimer has been identified.
This document, therefore, presents a comprehensive overview of Risedronate, supported by experimental data and detailed protocols. A speculative analysis of the potential properties of its cyclic dimer is also provided, based on established structure-activity relationships of bisphosphonates.
Risedronate: A Potent Inhibitor of Osteoclast-Mediated Bone Resorption
Risedronate is a third-generation, nitrogen-containing bisphosphonate widely prescribed for the treatment of osteoporosis and other bone-related diseases. Its primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.
Mechanism of Action
Inhibition of FPPS by Risedronate disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. The disruption of this process in osteoclasts leads to:
-
Cytoskeletal disorganization: Impaired prenylation of Rho and Rac GTPases disrupts the formation of the characteristic ruffled border, a specialized cell membrane structure essential for bone resorption.
-
Induction of apoptosis: The accumulation of unprenylated proteins and the disruption of intracellular signaling cascades trigger programmed cell death (apoptosis) in osteoclasts.
-
Inhibition of osteoclast differentiation: Risedronate has been shown to inhibit the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.
The following diagram illustrates the signaling pathway of Risedronate's action on osteoclasts.
Caption: Risedronate's mechanism of action within the osteoclast.
This compound: A Hypothetical Analysis
In the absence of experimental data, a comparative analysis of Risedronate's cyclic dimer remains speculative. The formation of a cyclic dimer would likely involve the phosphonate groups of two Risedronate molecules. This structural change could significantly alter its pharmacological properties.
Potential Implications of Dimerization:
-
Altered Hydroxyapatite Binding: The spatial arrangement of the phosphonate groups is critical for binding to the bone mineral, hydroxyapatite. Dimerization would likely change this arrangement, potentially altering its binding affinity and bone-targeting capabilities.
-
Modified FPPS Inhibition: The interaction with FPPS is highly specific to the structure of the bisphosphonate. A cyclic dimer might not fit into the enzyme's active site in the same way as the monomeric form, potentially leading to reduced or altered inhibitory activity.
-
Changes in Bioavailability: The size and polarity of a drug molecule influence its absorption and distribution. A larger, potentially less polar cyclic dimer would likely have different pharmacokinetic properties compared to Risedronate.
Experimental Data: Risedronate Performance
While a direct comparison is not possible, the following tables summarize typical experimental data for Risedronate from published studies.
Table 1: In Vitro Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
| Compound | IC₅₀ (nM) for Human FPPS |
| Risedronate | 1 - 10 |
| This compound | Data not available |
Table 2: In Vitro Bone Resorption Inhibition
| Compound | Assay Type | IC₅₀ |
| Risedronate | Pit formation assay on dentine slices | 10⁻⁸ - 10⁻⁷ M |
| This compound | Data not available |
Table 3: In Vivo Bone Mineral Density (BMD) Changes
| Treatment | Animal Model | Change in Lumbar Spine BMD |
| Risedronate (2.5 µg/kg/day) | Ovariectomized Rat | +5-7% vs. vehicle |
| This compound | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of bisphosphonate compounds.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FPPS.
Methodology:
-
Enzyme and Substrates: Recombinant human FPPS is used. The substrates are geranyl pyrophosphate (GPP) and [¹⁴C]-isopentenyl pyrophosphate ([¹⁴C]-IPP).
-
Reaction Mixture: The assay is performed in a buffer containing Tris-HCl, MgCl₂, and dithiothreitol.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Risedronate) for 15 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the substrates.
-
Reaction Termination: After a defined period (e.g., 10 minutes), the reaction is stopped by the addition of an acidic solution (e.g., HCl).
-
Product Extraction: The radiolabeled product, [¹⁴C]-farnesyl pyrophosphate ([¹⁴C]-FPP), is extracted using an organic solvent (e.g., butanol or hexane).
-
Quantification: The amount of [¹⁴C]-FPP is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC₅₀ value is determined by non-linear regression analysis.
Caption: Workflow for the FPPS inhibition assay.
Osteoclast-Mediated Bone Resorption (Pit) Assay
Objective: To assess the ability of a test compound to inhibit the resorptive activity of mature osteoclasts.
Methodology:
-
Cell Culture: Osteoclasts are generated from bone marrow macrophages or RAW 264.7 cells by stimulation with RANKL and M-CSF.
-
Substrate: Cells are seeded onto bone-simulating substrates such as dentine slices or calcium phosphate-coated plates.
-
Treatment: The cells are treated with various concentrations of the test compound.
-
Incubation: The cultures are incubated for several days (e.g., 5-7 days) to allow for resorption to occur.
-
Cell Removal: At the end of the incubation period, the cells are removed from the substrate using a solution such as sodium hypochlorite.
-
Staining: The resorption pits are visualized by staining with Toluidine Blue or by using scanning electron microscopy.
-
Quantification: The number and area of the resorption pits are quantified using image analysis software.
-
Data Analysis: The percentage of inhibition of resorption at each compound concentration is calculated, and the IC₅₀ value is determined.
Caption: Workflow for the bone resorption (pit) assay.
Osteoclast Apoptosis Assay
Objective: To determine if a test compound induces apoptosis in osteoclasts.
Methodology:
-
Cell Culture and Treatment: Mature osteoclasts are treated with the test compound for a defined period (e.g., 24-48 hours).
-
Apoptosis Detection: Apoptosis can be assessed by several methods:
-
Morphological Assessment: Staining with a nuclear dye such as DAPI or Hoechst 33342 to visualize nuclear condensation and fragmentation.
-
TUNEL Assay: Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.
-
Caspase Activity Assay: Measures the activity of key apoptosis-executing enzymes, such as caspase-3 and caspase-7, using a fluorogenic or colorimetric substrate.
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
-
-
Quantification: The percentage of apoptotic cells is determined by microscopy or flow cytometry.
-
Data Analysis: The increase in apoptosis in treated cells is compared to untreated controls.
Conclusion
Risedronate is a well-established and potent inhibitor of osteoclast function with a clearly defined mechanism of action. Its efficacy is supported by a wealth of preclinical and clinical data. In contrast, the existence and pharmacological profile of a this compound remain entirely unexplored. Future research efforts are warranted to synthesize and evaluate this and other potential derivatives of Risedronate to explore novel structure-activity relationships and potentially identify compounds with improved therapeutic properties. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of such novel bisphosphonate candidates.
Risedronate and its Dimer: A Comparative Analysis of Biological Activity
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the biological activity of the risedronate dimer, precluding a direct comparative analysis with its well-characterized monomer, risedronate. While risedronate is a widely studied and clinically utilized bisphosphonate for the treatment of bone disorders, its dimer remains largely uninvestigated in the public domain.
This guide synthesizes the extensive available data on the biological activity of risedronate and highlights the current absence of published experimental data for its dimeric form.
Risedronate: A Potent Inhibitor of Bone Resorption
Risedronate is a third-generation nitrogen-containing bisphosphonate that plays a crucial role in the management of osteoporosis and other bone-related diseases.[1][2][3] Its primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts, the cells responsible for bone breakdown.[2]
Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, which are essential for the normal function and survival of osteoclasts. This ultimately leads to osteoclast apoptosis and a reduction in the rate of bone resorption.[2]
Key Biological Activities of Risedronate:
-
Inhibition of Bone Resorption: Risedronate effectively reduces bone turnover by directly targeting and inhibiting osteoclast activity.[1][2]
-
Increases Bone Mineral Density (BMD): Clinical studies have consistently demonstrated that risedronate treatment leads to significant increases in BMD at various skeletal sites, including the lumbar spine and hip.[1][2]
-
Fracture Risk Reduction: A primary clinical outcome of risedronate therapy is the significant reduction in the incidence of vertebral and non-vertebral fractures in patients with osteoporosis.[1][2]
The Risedronate Dimer: An Uncharacterized Entity
In stark contrast to the wealth of information on risedronate, its dimer is a sparsely documented chemical entity. While "Risedronate Dimer" is commercially available as a reference standard, confirming its chemical synthesis and existence, there is a notable absence of published scientific literature detailing its biological activity.[4] Searches for in vitro or in vivo studies, pharmacological evaluations, or any comparative data with risedronate have not yielded any results.
The chemical structure of a "Risedronate cyclic dimer" has been noted, indicating a molecule with the formula C₁₄H₁₈N₂O₁₂P₄. However, beyond this basic chemical information, its pharmacological properties remain unknown.
Signaling Pathway of Risedronate in Osteoclasts
The following diagram illustrates the established signaling pathway through which risedronate exerts its inhibitory effects on osteoclasts.
References
- 1. Risedronate: a review of its pharmacological properties and clinical use in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risedronic acid - Wikipedia [en.wikipedia.org]
- 4. Risedronate Dimer | Axios Research [axios-research.com]
A Comparative Guide to Analytical Methods for Risedronate and Its Dimer
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Risedronate is paramount. A key aspect of this is the accurate quantification of the API and its potential impurities, including dimers, which can form during synthesis or degradation. This guide provides a comparative overview of various analytical methods for the determination of Risedronate and its related substances, with a focus on providing the data and protocols necessary for cross-validation and method selection.
The methods discussed include High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used technique in quality control, alongside more advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity.
Experimental Workflows
A clear understanding of the experimental process is crucial for replicating and validating analytical methods. The following diagrams illustrate the typical workflows for method validation and sample analysis.
Method Comparison: HPLC-UV vs. LC-MS/MS
The following sections detail the experimental protocols and performance data for different analytical techniques. Stability-indicating methods are highlighted as they are designed to separate the main drug from its degradation products, which would include any dimer species.
Method 1: Ion-Pair HPLC with UV Detection
This method is a robust and commonly used technique for the analysis of polar compounds like Risedronate. The use of an ion-pairing reagent helps to retain the analyte on a reversed-phase column.
Experimental Protocol:
-
Instrument: High-Performance Liquid Chromatography system with UV detector.
-
Column: Eclipse XDB C18 (4.6 x 150 mm, 3.5 µm particle size).[1]
-
Mobile Phase: 5 mM tetrabutylammonium phosphate as a counter-ion.[1]
-
Flow Rate: 0.7 mL/min.[2]
-
Detection: UV at 262 nm.[2]
-
Injection Volume: 25 µL.[1]
Performance Data Summary:
| Parameter | Performance | Source |
| Linearity Range | 50 - 150 µg per 25 µL injection | [1][2] |
| Accuracy | 99.3% - 100.6% recovery | [1][2] |
| Precision | < 1.2% RSD | [1][2] |
| LOD | 30 ng | [1] |
| LOQ | 100 ng | [1] |
Method 2: Eco-Friendly HPLC with UV Detection
This method focuses on using greener, more environmentally friendly mobile phases without compromising analytical performance.
Experimental Protocol:
-
Instrument: HPLC with UV or Diode Array Detector.
-
Column: Waters Atlantis dC18 (150 mm × 3.9 mm; 5 μm).[3]
-
Mobile Phase: A 1:2 v/v mixture of potassium phosphate buffer (pH 2.9) and potassium edetate buffer (pH 9.5), with the final pH adjusted to 6.8.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 263 nm.[3]
-
Column Temperature: 30 °C.[3]
-
Run Time: 3 minutes.[3]
Performance Data Summary:
| Parameter | Performance | Source |
| Linearity Range | 14 - 140 µg/mL | [3] |
| Correlation Coefficient (r²) | 0.9994 | [3] |
| Accuracy | 101.84% | [3] |
| Precision | Not explicitly stated, but method validated as per ICH guidelines. | [3] |
| LOD | Not specified. | |
| LOQ | Not specified. |
Method 3: LC-MS/MS for High-Sensitivity Plasma Analysis
For applications requiring very low detection limits, such as pharmacokinetic studies, an LC-MS/MS method is often necessary. This method involves derivatization to enhance the analyte's properties for mass spectrometry.
Experimental Protocol:
-
Instrument: Liquid Chromatography system coupled to a Tandem Mass Spectrometer.
-
Sample Preparation: Derivatization of Risedronate's phosphonic acid groups with trimethylsilyl-diazomethane on a solid-phase extraction cartridge.[4]
-
Column: Phenomenex Gemini C18 (150 mm × 2.0 mm, 5 μm).[4]
-
Mobile Phase: Gradient elution with 10 mM ammonium acetate and acetonitrile.[4]
-
Flow Rate: 300 µL/min.[4]
-
Detection: Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode.[5]
Performance Data Summary:
| Parameter | Performance | Source |
| Linearity Range | 0.2 - 25 ng/mL | [4] |
| Correlation Coefficient (r²) | 0.9998 | [4] |
| Accuracy | < 6% deviation from nominal concentration | [4] |
| Precision | < 6% CV | [4] |
| LLOQ | 0.2 ng/mL | [4] |
| Mean Recovery | 54% | [4] |
Comparative Analysis
| Feature | Ion-Pair HPLC-UV | Eco-Friendly HPLC-UV | LC-MS/MS |
| Principle | Ion-pair reversed-phase chromatography | Reversed-phase chromatography | Reversed-phase chromatography with mass detection |
| Sensitivity | Moderate (ng level LOQ) | Moderate (µg/mL range) | Very High (pg/mL to low ng/mL LLOQ) |
| Selectivity | Good, stability-indicating | Good, stability-indicating | Excellent, based on mass-to-charge ratio |
| Instrumentation | Standard HPLC-UV | Standard HPLC-UV | LC-MS/MS system required |
| Sample Prep | Simple dissolution | Simple dissolution | Complex (derivatization, SPE) |
| Application | Quality control, stability studies | Routine analysis, content uniformity | Bioanalysis, pharmacokinetic studies, trace impurity analysis |
| Cost & Complexity | Low to moderate | Low to moderate | High |
Conclusion
The choice of an analytical method for Risedronate and its dimer depends heavily on the application. For routine quality control and stability testing of pharmaceutical dosage forms, Ion-Pair HPLC-UV and the Eco-Friendly HPLC-UV methods offer a good balance of performance, simplicity, and cost-effectiveness.[1][3] These methods have demonstrated the necessary selectivity to separate Risedronate from its degradation products.[1][6]
When extremely low quantification limits are required, such as in the analysis of biological samples for pharmacokinetic studies, the LC-MS/MS method is the superior choice due to its exceptional sensitivity and selectivity.[4] However, this comes at the cost of more complex sample preparation and higher operational expenses. The validation data presented provides a solid foundation for any laboratory looking to implement or cross-validate methods for the analysis of Risedronate and its related impurities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
A Guide to Inter-laboratory Comparison of Risedronate Impurity Profiling
This guide provides a framework for researchers, scientists, and drug development professionals to conduct an inter-laboratory comparison of Risedronate impurity profiling. The objective is to offer a standardized approach for assessing the consistency and reliability of analytical methods used to identify and quantify impurities in Risedronate active pharmaceutical ingredients (APIs) and finished drug products. This document outlines potential impurities for analysis, a detailed experimental protocol for their separation and quantification, and a workflow for managing a comparative study.
Data Presentation: Risedronate Impurities
The following table summarizes known impurities of Risedronate that can be included in an inter-laboratory comparison study. Participating laboratories should aim to quantify these impurities using a standardized analytical method.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Risedronate Impurity A | 1486617-90-6 | C₁₄H₁₈N₂O₁₂P₄ | 530.20 |
| Risedronate Impurity B / Related Compound A | 105462-23-5 | C₇H₁₁NO₇P₂ | 283.11 |
| Risedronate Impurity C | 105462-25-7 | C₇H₁₁NO₇P₂ | 283.11 |
| Risedronate Impurity D | 501-81-5 | C₇H₇NO₂ | 137.14 |
| Risedronate Impurity E / Related Compound C | 75755-10-1 | C₇H₁₁NO₆P₂ | 267.11 |
Experimental Protocols
A robust and well-defined analytical method is crucial for a successful inter-laboratory comparison. The following protocol is a recommended starting point, based on established methods for Risedronate analysis. Participating laboratories should adhere to this protocol as closely as possible.
1. Objective:
To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of known and unknown impurities in Risedronate.
2. Materials and Reagents:
-
Risedronate Sodium reference standard
-
Reference standards for all known impurities
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
4. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate buffer (pH 4.65) |
| Mobile Phase B | Acetonitrile |
| Gradient | 85:15 (v/v) Mobile Phase A: Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
5. Preparation of Solutions:
-
Phosphate Buffer (pH 4.65): Dissolve a sufficient quantity of potassium dihydrogen phosphate in HPLC grade water to make a 0.05M solution. Adjust the pH to 4.65 with orthophosphoric acid.
-
Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in the specified ratio. Degas the mobile phase by sonication before use.
-
Standard Stock Solution: Accurately weigh and dissolve the Risedronate Sodium reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Impurity Stock Solution: Prepare a mixed stock solution of all known impurities in the mobile phase.
-
Spiked Sample Preparation: Prepare a spiked sample by adding known amounts of the impurity stock solution to the standard stock solution.
6. System Suitability:
Before sample analysis, the chromatographic system must pass the system suitability tests.
-
Tailing Factor: The tailing factor for the Risedronate peak should not be more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the Risedronate peak should not be less than 2000.
-
Resolution: The resolution between Risedronate and the nearest eluting impurity peak should be not less than 2.0.
7. Data Analysis:
-
Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards.
-
Calculate the percentage of each impurity using the following formula:
% Impurity = (Area of Impurity Peak / Area of Risedronate Peak) x (Concentration of Risedronate / Concentration of Impurity) x 100
Mandatory Visualization
The following diagram illustrates a typical workflow for an inter-laboratory comparison study of Risedronate impurity profiling.
Caption: Workflow for an Inter-laboratory Risedronate Impurity Profiling Study.
A Comparative Toxicological Assessment: Risedronate vs. Risedronate Cyclic Dimer
Disclaimer: This guide provides a summary of the known toxicological profile of risedronate sodium, based on publicly available preclinical and clinical data. To date, no specific toxicological studies on the risedronate cyclic dimer have been identified in the public domain. Therefore, the toxicological assessment of the this compound presented herein is hypothetical . It is based on established principles of toxicology for pharmaceutical impurities and degradation products. This document is intended for informational purposes for a scientific audience and should not be considered a definitive safety assessment.
Introduction
Risedronate is a pyridinyl bisphosphonate used to treat osteoporosis and other bone diseases. Its mechanism of action involves the inhibition of farnesyl pyrophosphate (FPP) synthase, an enzyme in the mevalonate pathway, which leads to osteoclast apoptosis and a decrease in bone resorption. During the synthesis, formulation, or storage of a drug substance like risedronate, related substances such as impurities or degradation products may form. One such potential substance is a cyclic dimer.
The toxicological profile of any pharmaceutical impurity must be assessed to ensure patient safety. A change in the chemical structure, such as the formation of a dimer, can alter the pharmacokinetic, pharmacodynamic, and toxicological properties of the parent molecule. This guide compares the established toxicological data for risedronate with a projected toxicological profile for a hypothetical this compound.
Comparative Toxicological Data
The following tables summarize the available toxicological data for risedronate. The corresponding data for the this compound are presented as "Data Not Available" and are accompanied by a "Potential Toxicological Considerations" column. This column outlines how the dimerization might influence the toxicological endpoint based on general principles.
Table 1: Acute and Repeat-Dose Toxicity
| Parameter | Risedronate | This compound | Potential Toxicological Considerations for the Cyclic Dimer |
| Acute Toxicity (Oral) | Single oral doses of approximately 2 g/kg were tolerated in rats and mice, suggesting a low order of acute toxicity.[1] | Data Not Available | A change in molecular size and conformation could alter absorption and lead to a different acute toxicity profile. Testing via OECD Guideline 420 would be required. |
| Repeat-Dose Toxicity | In dogs, the No-Observed-Adverse-Effect Level (NOAEL) was associated with a systemic exposure approximately 15 times the human exposure.[1] Key target organs for toxicity at higher doses include the gastrointestinal tract (irritation) and the liver.[1] | Data Not Available | The dimer's altered physicochemical properties might lead to different absorption, distribution, metabolism, and excretion (ADME) profiles, potentially affecting target organ toxicity and the NOAEL. Chronic toxicity studies (e.g., OECD 408) would be necessary. |
Table 2: Genotoxicity
| Assay | Risedronate | This compound | Potential Toxicological Considerations for the Cyclic Dimer |
| Bacterial Reverse Mutation (Ames Test) | Negative in S. typhimurium and E. coli.[1] | Data Not Available | The cyclic structure could introduce new reactive sites. A standard Ames test (OECD 471) would be essential to assess mutagenic potential. |
| In Vitro Chromosomal Aberration | Negative in Chinese Hamster Ovary (CHO) cells.[1] | Data Not Available | The potential for clastogenicity should be evaluated using an in vitro cytogenetic assay (e.g., OECD 473). |
| In Vivo Micronucleus Assay | Negative for inducing chromosomal aberrations in rats.[1] | Data Not Available | An in vivo micronucleus test (OECD 474) would be required to assess genotoxicity in a whole animal system. |
Table 3: Carcinogenicity and Reproductive Toxicity
| Parameter | Risedronate | This compound | Potential Toxicological Considerations for the Cyclic Dimer |
| Carcinogenicity | No significant drug-induced tumor findings in a 104-week study in rats.[1] | Data Not Available | Long-term carcinogenicity bioassays (e.g., OECD 451) would be needed if there are concerns from genotoxicity studies or the intended clinical use. |
| Reproductive & Developmental Toxicity | Periparturient mortality related to maternal hypocalcemia was observed in rats. Effects on fetal bone ossification were also noted at high doses. | Data Not Available | The dimer's ability to cross the placental barrier and its effect on calcium homeostasis would need to be assessed in reproductive toxicity studies (e.g., OECD 414, 415). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of toxicological data. Below are summaries of standard protocols that would be used to assess the toxicology of both risedronate and its cyclic dimer.
1. Acute Oral Toxicity (As per OECD Guideline 420)
-
Test System: Typically female rats (e.g., Sprague-Dawley strain).
-
Procedure: A single high dose of the test substance is administered by oral gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: Determination of the LD50 (median lethal dose) or classification of the substance into a toxicity category. For risedronate, studies indicated tolerated doses rather than a specific LD50.[1]
2. Repeat-Dose Oral Toxicity (As per OECD Guideline 408)
-
Test System: Rodent (e.g., rat) and non-rodent (e.g., dog) species.
-
Procedure: The substance is administered daily by oral gavage for a period of 90 days. Key observations include clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.
-
Endpoint: Identification of target organs of toxicity and determination of the No-Observed-Adverse-Effect Level (NOAEL). For risedronate, the primary toxicities were gastric irritation and liver effects at high doses.[1]
3. Bacterial Reverse Mutation (Ames) Test (As per OECD Guideline 471)
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations.
-
Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The ability of the substance to cause a reversion of the mutation, leading to bacterial growth, is measured.
-
Endpoint: Assessment of mutagenic potential. Risedronate was found to be non-mutagenic in these assays.[1]
4. In Vivo Micronucleus Assay (As per OECD Guideline 474)
-
Test System: Typically mice or rats.
-
Procedure: Animals are treated with the test substance, and bone marrow or peripheral blood is collected. Erythrocytes are analyzed for the presence of micronuclei, which are indicative of chromosomal damage.
-
Endpoint: Assessment of in vivo genotoxicity. Risedronate did not show evidence of in vivo genotoxicity.[1]
Visualizations: Pathways and Workflows
Risedronate's Mechanism of Action on Osteoclasts
References
Unraveling the Pharmacokinetics of Risedronate: A Comprehensive Guide
For researchers and drug development professionals, a thorough understanding of a drug's pharmacokinetic profile is paramount for optimizing its therapeutic efficacy and safety. This guide provides a detailed examination of the pharmacokinetics of risedronate, a bisphosphonate widely used in the treatment of osteoporosis and other bone disorders. While the concept of a risedronate dimer exists, primarily as a process impurity or related compound known as "risedronate cyclic dimer," there is a notable absence of publicly available scientific literature detailing its pharmacokinetic properties. Consequently, a direct comparative analysis is not feasible at this time. This guide will therefore focus on the extensive pharmacokinetic data available for risedronate.
Risedronate Pharmacokinetic Profile
Risedronate is characterized by low oral bioavailability and a high affinity for bone tissue. The following table summarizes the key pharmacokinetic parameters of risedronate based on data from clinical studies.
| Pharmacokinetic Parameter | Value | Citation |
| Oral Bioavailability | 0.63% | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1 hour | [1] |
| Plasma Protein Binding | ~24% | [1][3] |
| Volume of Distribution (Vd) | 13.8 L/kg | [1][3] |
| Metabolism | Not metabolized | [1][2] |
| Primary Route of Elimination | Renal excretion of absorbed drug; unabsorbed drug in feces | [1] |
| Initial Half-life | Approximately 1.5 hours | [1] |
| Terminal Half-life | 561 hours | [1] |
| Mean Renal Clearance | 52 mL/min | [1] |
| Mean Total Clearance | 73 mL/min | [1] |
Impact of Food on Risedronate Absorption
The oral bioavailability of risedronate is significantly affected by the presence of food. Administration of risedronate 30 minutes before a meal can reduce its bioavailability by 55% compared to administration in a fasting state.[1] Dosing one hour before a meal reduces bioavailability by 30%.[1]
Experimental Protocols
A comprehensive understanding of the pharmacokinetic profile of risedronate is derived from well-designed clinical studies. Below is a typical experimental protocol for a single-dose, crossover pharmacokinetic study of an oral risedronate formulation.
Study Design: A single-dose, randomized, open-label, two-period crossover study in healthy adult subjects.
Inclusion Criteria:
-
Healthy adult male and non-pregnant, non-lactating female subjects.
-
Age between 18 and 55 years.
-
Body mass index (BMI) within the range of 18.5 to 30.0 kg/m ².
-
Willingness to provide written informed consent.
Exclusion Criteria:
-
History of any clinically significant medical condition.
-
Use of any prescription or over-the-counter medications that could interfere with the study drug.
-
History of alcohol or drug abuse.
-
Known allergy to bisphosphonates.
Drug Administration:
-
Subjects are administered a single oral dose of risedronate (e.g., 35 mg tablet) with a standardized volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.
-
A washout period of at least 14 days separates the two treatment periods.
Pharmacokinetic Sampling:
-
Blood samples are collected in appropriate anticoagulant tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma is separated by centrifugation and stored at -20°C or below until analysis.
-
Urine samples are collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours) to determine the amount of unchanged drug excreted.
Analytical Method:
-
Plasma and urine concentrations of risedronate are determined using a validated bioanalytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
-
These parameters include Cmax, Tmax, AUC (Area Under the Curve), t½ (half-life), and CL/F (apparent oral clearance).
-
The amount of drug excreted in the urine (Ae) and renal clearance (CLr) are also calculated.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in determining the pharmacokinetics and mechanism of action of risedronate, the following diagrams are provided.
Caption: Experimental workflow for a clinical pharmacokinetic study of risedronate.
Caption: Mechanism of action of risedronate in osteoclasts.
References
- 1. This compound | C14H18N2O12P4 | CID 117064529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
Navigating the Maze: A Head-to-Head Comparison of HPLC Columns for Dimer Separation
For researchers, scientists, and drug development professionals, the precise separation of protein monomers from dimers is a critical step in ensuring product purity, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this application, with a diverse array of columns available, each employing different separation principles. This guide provides an objective, data-driven comparison of various HPLC columns for dimer separation, supported by experimental data and detailed protocols to aid in the selection of the most suitable column for your specific needs.
The choice of an HPLC column for dimer separation hinges on the specific characteristics of the protein of interest and the desired analytical outcome. The most commonly employed techniques are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase HPLC (RP-HPLC). Each of these methods leverages distinct properties of the protein to achieve separation.
Size Exclusion Chromatography (SEC): The Molecular Sieve
SEC separates molecules based on their hydrodynamic radius, making it an ideal first-line approach for dimer analysis. Larger molecules, such as dimers and higher-order aggregates, traverse the column faster than smaller monomers, which can penetrate the pores of the stationary phase.
Comparative Performance of SEC Columns
Several studies have provided head-to-head comparisons of commercially available SEC columns for the analysis of monoclonal antibody (mAb) aggregates, including dimers.
A study comparing the Waters BioResolve SEC mAb column (2.5 µm particle size) with three other sub-3-µm SEC columns for the analysis of cetuximab, a therapeutic mAb, revealed comparable resolution between the monomer and the dimer across all columns. However, the BioResolve SEC mAb Column demonstrated superior resolution between the mAb monomer and its fragments (low molecular weight species, LMWS)[1].
| Column | Particle Size (µm) | Resolution (Monomer/Dimer) | Resolution (Monomer/LMWS1) | Peak-to-Valley Ratio (LMWS1) | USP Tailing (Monomer) |
| Waters BioResolve SEC mAb | 2.5 | Comparable | Superior | 4.98 | Lowest |
| Competitor Column X | sub-3 | Comparable | Partial | - | Higher |
| Competitor Column Y | sub-3 | Comparable | Discernable Valley | 1.24 | Higher |
| Competitor Column Z | sub-3 | Comparable | - | - | - |
Table 1: Comparison of SEC column performance for cetuximab analysis. Data extracted from a study by Waters Corporation. "Comparable" indicates similar performance to other columns in the study for that specific parameter. LMWS1 refers to a specific fragment of the monoclonal antibody.
Another comparative study by Agilent Technologies evaluated their AdvanceBio SEC 200 Å 1.9 µm column against two other vendor columns with sub-2 µm particles for the analysis of a monoclonal antibody (IgG1) and an antibody-drug conjugate (ADC). The AdvanceBio column exhibited better peak shape and resolution for both high molecular weight (HMW) and low molecular weight (LMW) species[2].
| Column | Particle Size (µm) | Resolution (Dimer/Monomer) | Resolution (Monomer/LMW1) |
| Agilent AdvanceBio SEC 200 Å | 1.9 | Better | Better |
| Competitor Column A | 1.7 | - | - |
| Competitor Column B | 2.0 | - | - |
Table 2: Comparative performance of sub-2 µm SEC columns for mAb analysis. "Better" indicates superior performance as reported in the Agilent Technologies application note.
For enhanced resolution of a wider range of aggregates, from dimers to higher-order multimers, combining columns with different pore sizes can be an effective strategy. For instance, using a Waters ACQUITY UPLC BEH200 SEC column (200 Å pore size) in series with a BEH450 SEC column (450 Å pore size) has been shown to provide a broader separation range for mAb aggregates[3].
Experimental Protocol: SEC-HPLC for Dimer Analysis
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
HPLC or UHPLC system with UV detector
-
SEC column (e.g., Waters BioResolve SEC mAb, Agilent AdvanceBio SEC)
-
Mobile Phase: 100 mM Sodium Phosphate, 250 mM Potassium Chloride, pH 6.8
-
Sample: Monoclonal antibody or other protein of interest, diluted in mobile phase to a concentration of 1 mg/mL.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.35 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject an appropriate volume of the prepared sample (e.g., 1-5 µL).
-
Chromatographic Separation: Run the separation isocratically with the mobile phase.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the dimer and monomer to determine their relative abundance.
Experimental workflow for dimer separation by HPLC.
Ion Exchange Chromatography (IEX): Separation by Charge
IEX separates proteins based on their net surface charge. Dimers may have a different charge profile compared to monomers due to conformational changes or exposure of charged residues at the dimer interface. Both cation exchange (CEX) and anion exchange (AEX) chromatography can be employed for aggregate removal, with the choice depending on the isoelectric point (pI) of the protein and the pH of the mobile phase[4][5].
While direct head-to-head comparisons of IEX columns for dimer separation are less prevalent in the literature, the selection of the appropriate resin is crucial. Strong cation exchange columns are often a good starting point for monoclonal antibodies, which typically have a high pI[6].
Experimental Considerations for IEX:
-
pH of the mobile phase: This is a critical parameter that determines the net charge of the protein and its interaction with the stationary phase.
-
Salt gradient: A salt gradient is typically used to elute the bound proteins. Optimizing the gradient slope is essential for achieving good resolution.
-
Stationary phase chemistry: Strong or weak ion exchangers will exhibit different selectivities.
Hydrophobic Interaction Chromatography (HIC): Exploiting Surface Hydrophobicity
HIC separates proteins based on differences in their surface hydrophobicity. Dimers can sometimes expose more hydrophobic patches than monomers, leading to stronger retention on a HIC column. This technique is particularly useful as it is non-denaturing, preserving the native structure of the protein[7].
Studies have shown that different dimer forms of the same mAb can exhibit varying hydrophobicities and can be separated by HIC[8]. For example, in a study of two different mAbs, the monomer eluted first, followed by two distinct dimer species, indicating differences in their surface hydrophobicity[8].
Thermo Fisher Scientific offers the MAbPac HIC column family with different ligand chemistries (polyamide, amide, and butyl) to provide a range of selectivities for mAb variant analysis, including aggregates[9]. The MAbPac HIC-10 has been shown to separate mAb aggregates from the monomer, with the aggregates eluting later due to their increased hydrophobicity[7].
Experimental Protocol: HIC-HPLC for Dimer Analysis
This protocol provides a general starting point for HIC method development.
Materials:
-
HPLC system with UV detector
-
HIC column (e.g., Thermo Scientific MAbPac HIC-10)
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)
-
Sample: Protein of interest in a high salt buffer.
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Loading: Inject the sample onto the equilibrated column.
-
Gradient Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the bound proteins.
-
Data Acquisition: Monitor the elution at 280 nm.
-
Data Analysis: Analyze the chromatogram to identify and quantify monomer and dimer peaks.
Reversed-Phase HPLC (RP-HPLC): A High-Resolution but Potentially Denaturing Technique
RP-HPLC separates molecules based on their hydrophobicity. While it offers high resolution, the use of organic solvents in the mobile phase can lead to protein denaturation, which may not be desirable if the native structure needs to be preserved. However, for certain applications where structural integrity is not a primary concern, RP-HPLC can be a powerful tool. It's important to be aware that RP-HPLC conditions themselves can sometimes induce protein dimerization, so careful method development is crucial[10].
Conclusion
The selection of an HPLC column for dimer separation is a multifaceted decision that requires careful consideration of the protein's characteristics and the analytical goals.
-
Size Exclusion Chromatography (SEC) is the most direct and commonly used method, with modern sub-3-µm columns from various manufacturers offering excellent resolution for monomer-dimer separation.
-
Ion Exchange Chromatography (IEX) provides an orthogonal separation mechanism based on charge and can be highly effective for removing aggregates.
-
Hydrophobic Interaction Chromatography (HIC) is a valuable non-denaturing technique that separates based on surface hydrophobicity and can resolve different dimer species.
-
Reversed-Phase HPLC (RP-HPLC) offers high resolving power but may induce denaturation.
By understanding the principles of each technique and leveraging the comparative data and protocols presented in this guide, researchers can make an informed decision to select the optimal HPLC column for their dimer separation needs, ultimately ensuring the quality and safety of their protein products.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. waters.com [waters.com]
- 4. bio-rad.com [bio-rad.com]
- 5. pharmtech.com [pharmtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. lcms.cz [lcms.cz]
- 8. Characterization of mAb dimers reveals predominant dimer forms common in therapeutic mAbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Orthogonal Analytical Techniques for the Confirmation of Risedronate Dimer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of active pharmaceutical ingredients (APIs) and their impurities is a cornerstone of drug development and manufacturing. Risedronate, a bisphosphonate used in the treatment of osteoporosis, can, under certain conditions, form a dimeric impurity. The definitive confirmation of this risedronate dimer, identified as Risedronate EP Impurity A (also known as Risedronate USP Related Compound B), necessitates the use of orthogonal analytical techniques. This guide provides a comparative overview of key analytical methods, supported by experimental data, to ensure accurate and reliable identification and quantification of this critical impurity.
Orthogonal methods are distinct analytical techniques that measure the same analyte based on different physicochemical principles. Their combined use provides a higher degree of confidence in the analytical results, a practice strongly encouraged by regulatory agencies. For the confirmation of the risedronate dimer, a combination of chromatographic and spectroscopic methods is essential.
The Risedronate Dimer: A Critical Impurity
The risedronate dimer is a cyclic entity with the chemical name [(3RS,6RS and 3R,6S-meso)-2,5-dihydroxy-2,5-dioxo-3,6-bis[(pyridin-3-yl)methyl]-1,4,2λ5,5λ5-dioxadiphosphinane-3,6-diyl]bis(phosphonic acid) and a molecular formula of C₁₄H₁₈N₂O₁₂P₄. Its presence and concentration in risedronate drug substances and products must be carefully monitored to ensure safety and efficacy.
Core Orthogonal Techniques for Dimer Confirmation
The primary orthogonal techniques for the comprehensive confirmation of the risedronate dimer include:
-
High-Performance Liquid Chromatography (HPLC) / Ion Chromatography (IC) : For separation and quantification.
-
Mass Spectrometry (MS) : For molecular weight determination and structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For definitive structural confirmation.
The logical workflow for employing these techniques is illustrated below:
Comparison of Analytical Techniques
The following table summarizes the key performance attributes of the recommended orthogonal techniques for the analysis of the risedronate dimer.
| Technique | Principle | Strengths | Limitations | Key Performance Parameters |
| HPLC / IC with UV Detection | Differential partitioning between a stationary and mobile phase. | - High resolution and sensitivity for separation and quantification.- Robust and widely available. | - Non-specific detection; relies on retention time matching with a reference standard. | - Resolution (Rs) : >2.0 between risedronate and the dimer peak.- Limit of Quantification (LOQ) : Typically in the low µg/mL range. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio analysis. | - Provides molecular weight information for unequivocal peak identification.- High sensitivity and specificity. | - Matrix effects can influence ionization.- Requires specialized equipment. | - Mass Accuracy : <5 ppm for the molecular ion.- Characteristic Fragment Ions : Specific fragmentation patterns confirm the structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | - Provides detailed structural information for unambiguous identification.- Non-destructive. | - Relatively low sensitivity compared to MS.- Requires higher sample concentrations and specialized expertise. | - ¹H and ³¹P Chemical Shifts : Unique shifts characteristic of the dimer structure.- Coupling Constants : Provide information on the connectivity of atoms. |
Experimental Protocols
Detailed methodologies for the application of these orthogonal techniques are provided below.
High-Performance Liquid Chromatography (HPLC) / Ion Chromatography (IC)
This method is based on the United States Pharmacopeia (USP) monograph for Risedronate Sodium, which utilizes ion chromatography to separate risedronate from its related compounds.
-
Chromatographic System:
-
Column: A stationary phase appropriate for anion exchange chromatography, such as a Dionex IonPac™ AS7 column (4 x 250 mm), which is a USP L48 designated column.
-
Mobile Phase: A buffered aqueous solution, for example, 4.8 mM Edetate Disodium (EDTA) adjusted to pH 9.5 with sodium hydroxide. The EDTA also acts as a chelating agent to prevent interactions with any metal ions in the system.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detector: UV detector at a wavelength of 263 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a solution of the risedronate sodium drug substance or a powdered tablet composite in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
System Suitability:
-
A resolution of not less than 2.0 between the risedronate peak and any other peak, including the dimer, should be achieved.
-
The tailing factor for the risedronate peak should be not more than 2.0.
-
The relative standard deviation for replicate injections should be not more than 2.0%.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For unequivocal identification, the HPLC or IC system can be coupled to a mass spectrometer.
-
LC Conditions:
-
Utilize the same or a compatible chromatographic system as described above. The mobile phase may need to be adapted to be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like ammonium acetate).
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for the acidic phosphonate groups.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition:
-
Full Scan Mode: To determine the accurate mass of the molecular ion of the dimer (C₁₄H₁₈N₂O₁₂P₄, exact mass: 530.0031 m/z).
-
Tandem MS (MS/MS) Mode: To obtain characteristic fragmentation patterns for structural confirmation. The precursor ion (the molecular ion of the dimer) is isolated and fragmented to produce product ions that are indicative of the dimer's structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information. A certified reference standard of the risedronate dimer is typically used for comparison.
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the isolated dimer impurity or a reference standard in a suitable deuterated solvent (e.g., D₂O with a pH adjustment to ensure solubility).
-
-
Data Acquisition:
-
¹H NMR: Provides information on the number and environment of the protons in the molecule. The signals corresponding to the pyridinyl and methylene protons will be distinct from those of the risedronate monomer.
-
³¹P NMR: As the dimer contains four phosphorus atoms, ³¹P NMR is a crucial technique for its characterization. The chemical shifts and couplings of the phosphorus nuclei will provide a unique fingerprint for the cyclic dimer structure.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to establish the connectivity between different atoms in the molecule, providing ultimate structural confirmation.
-
While specific chemical shift and coupling constant data for the risedronate dimer are not publicly available in extensive detail, a Certificate of Analysis for a commercially available reference standard confirms that the structure is verified by ¹H-NMR and Mass Spectrometry, indicating that distinct and characterizable spectra are obtainable.[1]
Conclusion
The confirmation of the risedronate dimer requires a multi-faceted analytical approach. While HPLC or IC provides the necessary separation and quantification, its reliance on retention time matching necessitates orthogonal confirmation. LC-MS offers a higher level of certainty by providing molecular weight and fragmentation data. For unequivocal structural elucidation, NMR spectroscopy remains the gold standard. By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can confidently identify, quantify, and control this critical impurity in risedronate, ensuring the quality and safety of the final drug product.
References
Genotoxicity Assessment of Risedronate Cyclic Dimer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the genotoxicity assessment of Risedronate cyclic dimer, a potential impurity in the active pharmaceutical ingredient (API) Risedronate. Due to the limited publicly available genotoxicity data specifically for this compound, this document presents a comparative analysis using hypothetical data for the dimer, the parent compound Risedronate, and a common alternative bisphosphonate, Alendronate. The experimental protocols provided are based on established OECD guidelines for standard genotoxicity assays.
Risedronate is a pyridinyl bisphosphonate used to treat and prevent osteoporosis and Paget's disease of the bone.[1] Like any synthesized pharmaceutical compound, Risedronate can contain impurities that may arise during the manufacturing process or upon storage. One such potential impurity is the this compound. The presence of impurities, particularly those with the potential for genotoxicity, is a critical concern in drug safety assessment, as genotoxic compounds can damage DNA and may have carcinogenic potential.[2] Therefore, a thorough evaluation of the genotoxic profile of any significant impurity is a regulatory requirement.
This guide outlines the standard battery of in vitro tests used to evaluate the genotoxic potential of pharmaceutical impurities.
Comparative Genotoxicity Data (Illustrative)
The following tables present illustrative data from a standard battery of in vitro genotoxicity assays. It is crucial to note that this data is hypothetical and intended for comparative and illustrative purposes only, due to the absence of published experimental results for this compound.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) - Illustrative Data
| Test Article | Tester Strain | Metabolic Activation (S9) | Result | Fold Increase over Negative Control (Highest Non-toxic Dose) |
| This compound | TA98 | - S9 | Negative | 1.2 |
| TA98 | + S9 | Negative | 1.5 | |
| TA100 | - S9 | Negative | 1.1 | |
| TA100 | + S9 | Negative | 1.3 | |
| TA1535 | - S9 | Negative | 0.9 | |
| TA1535 | + S9 | Negative | 1.0 | |
| TA1537 | - S9 | Negative | 1.4 | |
| TA1537 | + S9 | Negative | 1.6 | |
| E. coli WP2 uvrA | - S9 | Negative | 1.2 | |
| E. coli WP2 uvrA | + S9 | Negative | 1.4 | |
| Risedronate | All strains | +/- S9 | Negative | < 2.0 |
| Alendronate | All strains | +/- S9 | Negative | < 2.0 |
| Positive Controls | Various | +/- S9 | Positive | > 3.0 |
Table 2: In Vitro Micronucleus Assay in Human Peripheral Blood Lymphocytes (HPBLs) - Illustrative Data
| Test Article | Concentration (µg/mL) | Metabolic Activation (S9) | % Micronucleated Binucleated Cells (Mean ± SD) | Result |
| This compound | 0 (Vehicle) | - S9 | 1.2 ± 0.3 | |
| 10 | - S9 | 1.4 ± 0.4 | Negative | |
| 50 | - S9 | 1.5 ± 0.5 | ||
| 100 | - S9 | 1.6 ± 0.3 | ||
| 0 (Vehicle) | + S9 | 1.3 ± 0.2 | ||
| 10 | + S9 | 1.5 ± 0.4 | Negative | |
| 50 | + S9 | 1.7 ± 0.6 | ||
| 100 | + S9 | 1.8 ± 0.5 | ||
| Risedronate | Up to 200 | +/- S9 | No significant increase | Negative |
| Alendronate | Up to 200 | +/- S9 | No significant increase | Negative |
| Positive Controls | Various | +/- S9 | Statistically significant increase | Positive |
Table 3: In Vitro Chromosomal Aberration Assay in Chinese Hamster Ovary (CHO) Cells - Illustrative Data
| Test Article | Concentration (µg/mL) | Metabolic Activation (S9) | % Cells with Aberrations (Excluding Gaps) | Result |
| This compound | 0 (Vehicle) | - S9 | 1.5 | |
| 25 | - S9 | 2.0 | Negative | |
| 125 | - S9 | 2.5 | ||
| 250 | - S9 | 3.0 | ||
| 0 (Vehicle) | + S9 | 1.0 | ||
| 25 | + S9 | 1.5 | Negative | |
| 125 | + S9 | 2.0 | ||
| 250 | + S9 | 2.5 | ||
| Risedronate | Up to 500 | +/- S9 | < 5% | Negative |
| Alendronate | Up to 500 | +/- S9 | < 5% | Negative |
| Positive Controls | Various | +/- S9 | > 10% | Positive |
Experimental Protocols
Detailed methodologies for the standard in vitro genotoxicity assays are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test)
This assay is performed to detect point mutations induced by the test article.
-
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The test article is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[3][4]
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: The assay is conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolic processes in mammals.[4]
-
Procedure:
-
The test article is dissolved in a suitable solvent (e.g., water, DMSO).
-
Various concentrations of the test article, the bacterial tester strain, and either the S9 mix or a buffer are combined in molten top agar.
-
This mixture is poured onto the surface of a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies on each plate is counted.
-
-
Evaluation Criteria: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies, typically a two- to three-fold increase over the negative control, and/or a reproducible increase at one or more concentrations.
In Vitro Micronucleus Assay
This assay detects chromosomal damage or damage to the mitotic apparatus.
-
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.[5][6]
-
Test System: Human peripheral blood lymphocytes (HPBLs) or a suitable mammalian cell line (e.g., CHO, V79, L5178Y, TK6).[7][8]
-
Metabolic Activation: The assay is performed with and without an S9 metabolic activation system.
-
Procedure:
-
Cell cultures are exposed to the test article at various concentrations for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., 24 hours) without S9.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[5]
-
Cells are harvested, subjected to hypotonic treatment, fixed, and stained.
-
At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[5]
-
-
Evaluation Criteria: A positive result is characterized by a statistically significant and concentration-dependent increase in the frequency of micronucleated cells.
In Vitro Chromosomal Aberration Assay
This assay identifies structural chromosomal abnormalities in cultured mammalian cells.
-
Principle: The test evaluates the ability of a substance to induce structural changes in chromosomes, such as breaks, deletions, and rearrangements.[9]
-
Test System: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, or primary cell cultures like HPBLs.
-
Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.
-
Procedure:
-
Cell cultures are treated with various concentrations of the test article.
-
Cells are harvested at a predetermined time after treatment, sufficient to allow for the completion of at least one cell cycle.
-
A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Chromosomes are stained, and metaphase spreads are analyzed for chromosomal aberrations.
-
-
Evaluation Criteria: A test article is considered positive if it produces a statistically significant and concentration-dependent increase in the percentage of cells with structural chromosomal aberrations.
Visualizations
Below are diagrams illustrating a typical workflow for in vitro genotoxicity assessment and a conceptual representation of potential DNA damage.
Conclusion
The assessment of genotoxic impurities is a cornerstone of pharmaceutical safety evaluation. While there is a lack of specific experimental data on the genotoxicity of this compound, this guide provides a framework for how such an assessment would be conducted. Based on the hypothetical data presented, this compound, similar to the parent compound Risedronate and the alternative bisphosphonate Alendronate, is not expected to be genotoxic in the standard in vitro test battery.
However, it must be unequivocally stated that only through rigorous experimental testing can the true genotoxic profile of this compound be determined. The protocols and comparative framework outlined herein provide a robust foundation for such an investigation. Should any of the in vitro assays yield a positive result, further in vivo testing would be warranted to assess the relevance of the findings to a whole organism. Researchers and drug development professionals are urged to conduct these studies to ensure the safety and quality of Risedronate-containing pharmaceutical products.
References
- 1. Bisphosphonate Side Effects and Risks | HSS Rheumatology [hss.edu]
- 2. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. enamine.net [enamine.net]
- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 6. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal Protocol for Risedronate Cyclic Dimer
This guide provides essential safety and logistical procedures for the proper disposal of Risedronate cyclic dimer in a laboratory setting. As no specific disposal protocols for this particular dimer are publicly available, this guidance is based on the principles for its parent compound, Risedronate, and the overarching regulations for pharmaceutical and chemical waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Initial Waste Characterization
The first critical step in proper disposal is to determine if the this compound waste is classified as hazardous. Under RCRA, a pharmaceutical waste is considered hazardous if it meets one of two criteria:
-
Listed Waste: The EPA maintains specific lists of hazardous wastes (P-list and U-list for pharmaceuticals).[1][2] Risedronate is not on these lists.
-
Characteristic Waste: The waste is considered hazardous if it exhibits at least one of four characteristics:
-
Ignitability: Flash point below 140°F (60°C).
-
Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Unstable, undergoes rapid or violent chemical reaction.
-
Toxicity: Harmful when ingested or absorbed.
-
Pure this compound is unlikely to exhibit these characteristics in a way that would classify it as hazardous. However, if it is dissolved in a flammable solvent (ignitable) or mixed with other hazardous materials, the entire mixture must be treated as hazardous waste.
Segregation and Container Management
Proper segregation is fundamental to safe and compliant laboratory waste management.[3]
-
Non-Hazardous Waste: If the this compound waste is determined to be non-hazardous and not mixed with any other hazardous chemicals, it should be disposed of as non-hazardous chemical waste.
-
Hazardous Waste: If the waste is deemed hazardous (e.g., mixed with a listed solvent), it must be managed according to stringent RCRA guidelines.
-
Container: Use a designated hazardous waste container that is structurally sound, compatible with the waste, and always kept closed.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals " and a description of the contents.[6]
-
Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Disposal Protocol: Step-by-Step
The following workflow outlines the decision-making process and actions for disposing of this compound waste.
Step 1: Evaluation
-
Determine if the waste is mixed with any RCRA-listed hazardous chemicals or exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, toxicity).[3][8]
Step 2: Segregation
-
Based on the evaluation, place the waste in the appropriate container: a designated non-hazardous chemical waste container or a labeled hazardous waste container.
-
Ensure incompatible waste streams are never mixed.
Step 3: Storage
-
Store the sealed and labeled waste container in the laboratory's designated waste accumulation area.[7][9] This area should be away from general lab traffic and clearly marked.
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the waste.
-
Whether hazardous or non-hazardous, final disposal must be handled by a licensed waste management contractor.[3] Do not place this chemical waste in the regular trash.
Step 5: Documentation
-
Maintain accurate records of the waste generated, including its composition and volume, as required by your institution and local regulations. For hazardous waste, shipping manifests must be kept for at least three years.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for determining the correct disposal path for this compound waste.
Caption: Logical workflow for the characterization and disposal of this compound waste.
References
- 1. dep.wv.gov [dep.wv.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medicalwastepros.com [medicalwastepros.com]
- 4. bdlaw.com [bdlaw.com]
- 5. eponline.com [eponline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
